Technical Documentation Center

2-Hydroxy-3,6-dimethylpyrazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Hydroxy-3,6-dimethylpyrazine
  • CAS: 16289-18-2

Core Science & Biosynthesis

Foundational

Technical Guide: Regioselective Synthesis of 2-Hydroxy-3,6-dimethylpyrazine

This technical guide details the synthesis of 2-Hydroxy-3,6-dimethylpyrazine (also known as 3,6-dimethylpyrazin-2(1H)-one ) specifically from -aminoamides . Executive Summary & Core Challenge The synthesis of 2-hydroxy-3...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 2-Hydroxy-3,6-dimethylpyrazine (also known as 3,6-dimethylpyrazin-2(1H)-one ) specifically from


-aminoamides .

Executive Summary & Core Challenge

The synthesis of 2-hydroxy-3,6-dimethylpyrazine (Target 1 ) from L-alaninamide and pyruvaldehyde (methylglyoxal) is a classic example of a "deceptively simple" condensation. While the disconnection is obvious, the practical execution is plagued by a significant regiochemical challenge: the Jones Synthesis conditions historically favor the formation of the 3,5-dimethyl isomer , often yielding the desired 3,6-isomer only as a minor product (<10%).

This guide provides a high-fidelity protocol that acknowledges this thermodynamic preference and details the kinetic controls and purification strategies required to isolate the 3,6-isomer.

The Chemotype
  • IUPAC Name: 3,6-Dimethylpyrazin-2(1H)-one[1]

  • Tautomer: 3,6-Dimethyl-2-pyrazinol[2][3]

  • CAS: 16289-18-2[2][4][5]

  • Key Application: Flavor chemistry (roasted notes), pharmaceutical intermediate (e.g., Favipiravir analogs).

Mechanistic Analysis & Regioselectivity

To control the reaction, one must understand the competing pathways. The condensation involves L-Alaninamide (nucleophile) and Pyruvaldehyde (electrophile).

The "Counterintuitive" Pathway

Standard chemical intuition suggests the highly nucleophilic amine (


)  of alaninamide should attack the highly electrophilic aldehyde (

)
of pyruvaldehyde.
  • Path A (Intuitive): Amine ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     Aldehyde. This leads to the 3,6-dimethyl  isomer.[6]
    
  • Path B (Observed Major): Amide

    
     Aldehyde (or Amine 
    
    
    
    Ketone). Experimental evidence (Beilstein J. Org.[7] Chem. 2022) indicates that under standard basic conditions (NaOH, -30°C), the 3,5-dimethyl isomer is the major product. This suggests a complex equilibration where the thermodynamically stable intermediate favors the 3,5-substitution pattern.
Pathway Visualization

The following diagram illustrates the divergence in regiochemistry.

ReactionPath Start Reactants L-Alaninamide + Pyruvaldehyde InterA Intermediate A (Amine attacks Aldehyde) Start->InterA Fast (Kinetic) InterB Intermediate B (Amine attacks Ketone) Start->InterB Slow (Equilibrium) InterA->InterB Tautomerization/Equil. Prod36 TARGET: 3,6-Dimethylpyrazin-2-one (Kinetic/Minor) InterA->Prod36 Cyclization Prod35 BYPRODUCT: 3,5-Dimethylpyrazin-2-one (Thermodynamic/Major) InterB->Prod35 Cyclization

Figure 1: Divergent reaction pathways. Path A leads to the target 3,6-isomer, but equilibration often funnels material toward Path B (3,5-isomer).

Experimental Protocol

This protocol utilizes low-temperature condensation to maximize the kinetic trapping of the amine-aldehyde adduct, followed by controlled cyclization.

Materials
  • L-Alaninamide Hydrochloride (1.0 eq)

  • Pyruvaldehyde (Methylglyoxal) (40% aq. solution, 1.1 eq)

  • Base: Tetraethylammonium hydroxide (TEAOH) (20% aq., 2.5 eq) or NaOH (5M). Note: TEAOH has shown improved solubility handling in organic modifications.

  • Solvent: Methanol (MeOH) (Anhydrous)

  • Quench: Conc. HCl (12M)

Step-by-Step Methodology
Step 1: Cryogenic Condensation (Kinetic Control)
  • Dissolution: In a 3-neck round-bottom flask equipped with a thermometer and N2 inlet, suspend L-Alaninamide HCl (12.45 g, 100 mmol) in Methanol (100 mL).

  • Cooling: Cool the suspension to -78°C (Dry ice/Acetone bath). Crucial: Low temperature is essential to suppress the thermodynamic equilibration to the 3,5-isomer.

  • Base Addition: Add TEAOH or NaOH solution dropwise over 30 minutes. Maintain internal temperature below -70°C. The mixture will become homogenous as the free base is liberated.

  • Electrophile Addition: Add Pyruvaldehyde solution dropwise over 45 minutes.

    • Why? Slow addition prevents local excess of aldehyde, favoring the 1:1 Schiff base formation at the amine terminus.

Step 2: Cyclization & Dehydration
  • Warming: Allow the reaction to warm slowly to -20°C over 2 hours, then to 0°C over another 1 hour.

  • Aging: Stir at 0°C for 4 hours. The color will darken to deep orange/brown.

  • Acidification: Re-cool to -10°C. Add Conc. HCl dropwise until pH reaches ~1-2.

    • Mechanism:[8][9] Acid catalyzes the dehydration of the cyclic intermediate to the aromatic pyrazine ring.

  • Solvent Swap: Concentrate the mixture under reduced pressure to remove Methanol. The residue will be an aqueous slurry.

Step 3: Workup & Purification (The Bottleneck)
  • Neutralization: Dilute with water (50 mL) and neutralize to pH 7 using solid

    
    .
    
  • Extraction: Extract continuously with Ethyl Acetate or Chloroform for 12 hours. Hydroxypyrazines have poor solubility in organics; continuous extraction is more efficient than batch.

  • Isomer Separation:

    • The crude solid contains both 3,5 and 3,6 isomers.

    • Recrystallization: Dissolve in minimum hot Ethanol. The 3,5-isomer is typically less soluble and crystallizes first. Filter off the 3,5-isomer.

    • Mother Liquor: Concentrate the filtrate to obtain the enriched 3,6-isomer .

    • Sublimation: Final purification of the 3,6-isomer can be achieved by sublimation at 140-160°C under high vacuum (0.1 mmHg).

Data Summary & Characterization

Verify the structure using NMR. The position of the ring proton is diagnostic.

FeatureTarget: 3,6-Dimethyl Impurity: 3,5-Dimethyl
Structure Me at C3, Me at C6Me at C3, Me at C5
Ring Proton H-5 (Singlet/Broad S)H-6 (Singlet)
NMR Shift (

)

ppm

ppm
C-13 NMR Peaks at C3, C6 (quaternary)Peaks at C3, C5 (quaternary)
Melting Point 207-211°C148-152°C
Process Workflow Diagram

Workflow Step1 Step 1: Cryogenic Mixing (-78°C, MeOH) Kinetic Trapping Step2 Step 2: Controlled Warming (-20°C -> 0°C) Cyclization Step1->Step2 Step3 Step 3: Acid Quench & Dehydration (pH 1-2) Aromatization Step2->Step3 Step4 Step 4: Continuous Extraction (EtOAc, 12h) Step3->Step4 Step5 Step 5: Fractional Crystallization (Precipitate 3,5-isomer) Step4->Step5 Step6 Final Product: 3,6-Dimethylpyrazin-2-ol (From Mother Liquor) Step5->Step6 Evaporate Filtrate

Figure 2: Operational workflow emphasizing the separation of the thermodynamic byproduct.

References

  • Regioselectivity in Jones Synthesis: Beilstein J. Org. Chem.2022 , 18, 935–943. "On Reuben G. Jones synthesis of 2-hydroxypyrazines". Link

  • Original Synthesis: Jones, R. G. "Process of preparing pyrazines." US Patent 2,520,088 (1950). Link

  • Physical Data & Safety: Biosynth Carbosynth Safety Data Sheet, "3,6-Dimethylpyrazin-2-ol". Link

Sources

Exploratory

An In-depth Technical Guide to the Tautomerism of 2-Hydroxy-3,6-dimethylpyrazine

For Researchers, Scientists, and Drug Development Professionals Abstract Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a fundamental concept in organic chemistry wit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for molecular properties, reactivity, and biological activity. This guide provides a comprehensive technical exploration of the tautomeric behavior of 2-hydroxy-3,6-dimethylpyrazine. It exists in a dynamic equilibrium between its enol form (2-hydroxy-3,6-dimethylpyrazine) and its keto form (3,6-dimethyl-2(1H)-pyrazinone). This document delves into the structural characteristics of these tautomers, the factors governing their equilibrium, and the analytical techniques employed for their characterization. By synthesizing theoretical principles with practical experimental insights, this guide serves as a valuable resource for researchers in medicinal chemistry, materials science, and related fields.

Introduction: The Duality of 2-Hydroxypyrazines

Pyrazine derivatives are a class of heterocyclic compounds integral to the flavor and aroma of many foods and are scaffolds in numerous pharmaceuticals. The introduction of a hydroxyl group at the 2-position of the pyrazine ring gives rise to a fascinating tautomeric equilibrium. This equilibrium involves the migration of a proton and a shift in double bonds, resulting in two distinct chemical entities: the aromatic enol form and the non-aromatic but conjugated keto form.

The position of this equilibrium is not static; it is a finely balanced interplay of structural and environmental factors. Understanding and controlling this tautomerism is crucial, as the distinct electronic and steric profiles of each tautomer can lead to different biological activities, chemical reactivities, and physical properties such as solubility and crystal packing.

This guide will specifically focus on 2-hydroxy-3,6-dimethylpyrazine, providing a detailed examination of its tautomeric landscape.

The Tautomeric Equilibrium: Enol vs. Keto

The tautomerism of 2-hydroxy-3,6-dimethylpyrazine involves the interconversion between the enol (2-hydroxy-3,6-dimethylpyrazine) and the keto (3,6-dimethyl-2(1H)-pyrazinone) forms.

Caption: Tautomeric equilibrium of 2-hydroxy-3,6-dimethylpyrazine.

Structural and Stability Considerations

The relative stability of the enol and keto tautomers is influenced by several factors:

  • Aromaticity: The enol form possesses a fully aromatic pyrazine ring, which is generally a significant stabilizing factor. The keto form, by contrast, has a dihydropyrazine ring and is not aromatic, although it does contain a conjugated system.

  • Bond Energies: The keto form contains a carbon-oxygen double bond (carbonyl group), which is generally stronger than a carbon-oxygen single bond, and a nitrogen-hydrogen bond, which is stronger than an oxygen-hydrogen bond. These differences in bond energies contribute to the overall thermodynamic stability.

  • Intra- and Intermolecular Interactions: Hydrogen bonding plays a critical role. In the solid state and in non-polar solvents, the keto form can form strong intermolecular hydrogen bonds, leading to dimerization and increased stability.

Theoretical studies on the parent compound, 2-hydroxypyrazine, suggest that in the gas phase, the enol form is more stable by approximately 3 kcal/mol. However, in solution, the stability is reversed, with the keto form being more stable. This reversal is attributed to the larger dipole moment of the keto tautomer, which is better stabilized by polar solvents.

Solid-State Structure: Insights from X-ray Crystallography

The crystal structure reveals a planar pyrazinone ring. The C=O bond length is consistent with a double bond, and the N-H bond is clearly localized on the nitrogen atom. The molecules in the crystal lattice are linked by intermolecular N-H···O hydrogen bonds, forming chains. This hydrogen bonding network is a key stabilizing feature of the keto tautomer in the solid state.

Spectroscopic Characterization of Tautomers

Spectroscopic methods are indispensable for identifying and quantifying the tautomers in equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism as it can often distinguish between the two forms in solution, provided the rate of interconversion is slow on the NMR timescale.

  • ¹H NMR: The enol form is expected to show a signal for the hydroxyl proton (-OH), while the keto form will exhibit a signal for the amide proton (-NH). These protons have distinct chemical shifts and are often broad. The chemical shifts of the ring protons will also differ between the two tautomers due to the change in the electronic structure of the ring.

  • ¹³C NMR: The carbon atom bonded to the oxygen will show a significant difference in chemical shift. In the enol form (C-OH), it will be in the aromatic region, while in the keto form (C=O), it will be shifted downfield to the carbonyl region (typically >160 ppm). A known ¹³C NMR spectrum for 3,6-dimethyl-2(1H)-pyrazinone is available and serves as a reference for the keto form.[1]

Table 1: Predicted ¹³C NMR Chemical Shifts (ppm) for the Tautomers of 2-Hydroxy-3,6-dimethylpyrazine

Carbon Atom2-Hydroxy-3,6-dimethylpyrazine (Enol)3,6-Dimethyl-2(1H)-pyrazinone (Keto)
C-2~155-160~165-175
C-3~130-135~135-140
C-5~140-145~125-130
C-6~145-150~150-155
-CH₃ (at C3)~15-20~18-23
-CH₃ (at C6)~20-25~22-27

Note: These are predicted values based on known spectra of related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium by observing the absorption bands of the two forms. The enol and keto tautomers have different chromophores and thus absorb at different wavelengths.

  • Enol Form: Being aromatic, the enol form is expected to have π → π* transitions at shorter wavelengths.

  • Keto Form: The conjugated system in the keto form will also give rise to π → π* transitions, but typically at longer wavelengths compared to the enol form.

By measuring the absorbance at the characteristic λmax for each tautomer in different solvents or at different pH values, the equilibrium constant (KT) can be determined. Studies on related 2-hydroxypyrazines have shown that the keto form is favored in more polar solvents.[2]

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is highly sensitive to environmental conditions.

Solvent Effects

The polarity of the solvent has a significant impact on the tautomeric equilibrium.

  • Polar Protic Solvents (e.g., water, ethanol): These solvents can act as both hydrogen bond donors and acceptors, and they tend to stabilize the more polar keto tautomer through hydrogen bonding.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are hydrogen bond acceptors and can also stabilize the polar keto form.

  • Non-polar Solvents (e.g., hexane, toluene): In these solvents, the less polar enol form may be more favored. However, if the keto form can form stable, hydrogen-bonded dimers, it may still predominate.

pH Effects

The pH of the solution can dramatically shift the equilibrium by favoring the ionized forms of one or both tautomers.

  • Acidic Conditions: Protonation can occur on the ring nitrogen atoms or the carbonyl oxygen of the keto form.

  • Basic Conditions: Deprotonation of the -OH group of the enol or the -NH group of the keto form will lead to the formation of a common anion, which can influence the observed equilibrium.

Caption: Influence of pH on the tautomeric equilibrium.

Experimental Protocols

Synthesis of 2-Hydroxy-3,6-dimethylpyrazine

A common method for the synthesis of 2-hydroxypyrazines is the condensation of an α-aminoamide with a 1,2-dicarbonyl compound.[3] For 2-hydroxy-3,6-dimethylpyrazine, this would involve the reaction of alaninamide with 2,3-butanedione.

Step-by-step Methodology:

  • Dissolve alaninamide hydrochloride in methanol.

  • Cool the solution to -10 °C.

  • Add a solution of sodium hydroxide in methanol dropwise.

  • Add 2,3-butanedione to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 24 hours.

  • Neutralize the reaction with acetic acid.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

NMR Spectroscopic Analysis of Tautomeric Equilibrium

NMR_Workflow A Sample Preparation (Dissolve in deuterated solvent) B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum A->C D Identify Tautomer-Specific Peaks (-OH vs -NH, C=O vs C-OH) B->D C->D E Integrate Peaks D->E F Calculate Tautomer Ratio E->F

Caption: Workflow for NMR analysis of tautomeric equilibrium.

Step-by-step Methodology:

  • Sample Preparation: Prepare solutions of 2-hydroxy-3,6-dimethylpyrazine of the same concentration in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, D₂O).

  • ¹H NMR Acquisition: Acquire ¹H NMR spectra for each sample. Identify the signals corresponding to the -OH proton of the enol form and the -NH proton of the keto form.

  • Quantification: Integrate the signals for the -OH and -NH protons. The ratio of the integrals gives the ratio of the two tautomers. If these signals are broad or overlapping, use well-resolved signals from the ring or methyl protons of each tautomer for quantification.

  • ¹³C NMR Acquisition: Acquire proton-decoupled ¹³C NMR spectra. Identify the carbonyl carbon of the keto form and the C-OH carbon of the enol form to confirm the presence of both tautomers.

UV-Vis Spectroscopic Analysis of Tautomeric Equilibrium

Step-by-step Methodology:

  • Sample Preparation: Prepare a series of solutions of 2-hydroxy-3,6-dimethylpyrazine in different solvents of varying polarity.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of approximately 200-400 nm.

  • Data Analysis: Identify the λmax for each tautomer. The relative intensities of these absorption bands will change with solvent polarity, indicating a shift in the tautomeric equilibrium. For quantitative analysis, the molar extinction coefficients of the pure tautomers would be required, which can be challenging to obtain.

Implications for Drug Development and Materials Science

The tautomeric nature of 2-hydroxy-3,6-dimethylpyrazine has significant implications:

  • Drug Design: The different tautomers will have different shapes, hydrogen bonding capabilities, and lipophilicities, leading to different interactions with biological targets. Understanding the predominant tautomer under physiological conditions is crucial for structure-activity relationship (SAR) studies.

  • Polymorphism: The ability to exist in different tautomeric forms can lead to polymorphism, where the compound crystallizes in different solid-state forms with different physical properties. This is a critical consideration in pharmaceutical formulation.

  • Reactivity: The enol and keto forms have different reactive sites. The enol is a nucleophile at the carbon atoms of the ring, while the keto form can undergo reactions at the carbonyl group and the NH group.

Conclusion

The tautomerism of 2-hydroxy-3,6-dimethylpyrazine is a complex phenomenon governed by a delicate balance of aromaticity, bond energies, and intermolecular interactions. The keto form, 3,6-dimethyl-2(1H)-pyrazinone, is generally favored in the solid state and in polar solvents, primarily due to its ability to form strong hydrogen bonds and its larger dipole moment. Spectroscopic techniques such as NMR and UV-Vis are essential tools for characterizing and quantifying the tautomeric equilibrium in solution. A thorough understanding of this tautomerism is vital for harnessing the full potential of this and related compounds in drug discovery and materials science, as the properties and reactivity of the molecule are intrinsically linked to the predominant tautomeric form. Further research to obtain the crystal structure of 3,6-dimethyl-2(1H)-pyrazinone and more extensive quantitative studies of the tautomeric equilibrium in various environments will continue to enhance our understanding of this important class of molecules.

References

Sources

Foundational

Potential Biological Activities of Hydroxypyrazine Derivatives

Content Type: Technical Guide & Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The Privileged Scaffold Hydroxypyrazine derivatives represent a "privileged scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Privileged Scaffold

Hydroxypyrazine derivatives represent a "privileged scaffold" in medicinal chemistry due to their unique electronic properties and structural versatility. Unlike simple pyridines or pyrimidines, the hydroxypyrazine moiety possesses a distinct capacity for tautomeric equilibrium (hydroxy- vs. oxo-forms), allowing it to mimic natural nucleobases (specifically guanine and hypoxanthine). This feature is the causal driver behind the scaffold's success in antiviral therapies (e.g., Favipiravir ) and its emerging utility in antitubercular and anticancer applications.

This guide analyzes the biological activities of these derivatives, providing mechanistic insights, validated experimental protocols, and structure-activity relationship (SAR) data to support lead optimization.

Chemical Fundamentals: Tautomerism as a Bioactive Switch

The biological activity of hydroxypyrazines is governed by the equilibrium between the 2-hydroxypyrazine (enol) and 2-pyrazinone (keto) forms. In physiological aqueous media, the keto form often predominates, presenting specific hydrogen bond donor/acceptor motifs essential for target binding.

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton migration that allows these derivatives to mimic peptide bonds or nucleobases.

Tautomerism cluster_0 Tautomeric Equilibrium Hydroxy 2-Hydroxypyrazine (Enol Form) Aromatic character H-bond Donor/Acceptor Oxo 2-Pyrazinone (Keto Form) Amide-like character Nucleobase Mimicry Hydroxy->Oxo Solvent Polarity / pH

Caption: Equilibrium between enol and keto forms. The keto form (right) is critical for mimicking guanine in viral RdRp active sites.

Therapeutic Area 1: Antiviral Activity (RdRp Inhibition)

The most commercially validated application of hydroxypyrazine derivatives is in broad-spectrum antiviral therapy. Favipiravir (T-705) is the archetype, functioning as a prodrug.

Mechanism of Action: Lethal Mutagenesis

Hydroxypyrazine carboxamides are not active per se. They must enter the cell and undergo phosphoribosylation to form the active Ribofuranosyl-5'-triphosphate (RTP) species. This metabolite competes with purine nucleosides (GTP/ATP) for incorporation by the viral RNA-dependent RNA polymerase (RdRp).

Key Mechanistic Insight: The pseudo-base pair formed by the hydroxypyrazine moiety is ambiguous. It can pair with Cytosine or Uracil, leading to an accumulation of transition mutations (lethal mutagenesis) that collapses the viral population.

AntiviralMechanism Prodrug Favipiravir (T-705) (Hydroxypyrazine Carboxamide) CellEntry Cellular Uptake (Passive/Transporter) Prodrug->CellEntry RMP T-705-RMP (Monophosphate) CellEntry->RMP HGPRT Enzyme RTP Active Metabolite T-705-RTP (Triphosphate) RMP->RTP Cellular Kinases RdRp Viral RdRp (Incorporation into RNA) RTP->RdRp Competes with GTP/ATP Outcome Lethal Mutagenesis Chain Termination RdRp->Outcome

Caption: Activation pathway of Favipiravir. HGPRT = Hypoxanthine-guanine phosphoribosyltransferase.

Protocol: Viral Plaque Reduction Neutralization Assay (PRNT)

Purpose: To determine the EC50 of a hydroxypyrazine derivative against RNA viruses (e.g., Influenza, SARS-CoV-2).

Methodology:

  • Cell Seeding: Seed MDCK or Vero E6 cells in 6-well plates (5 x 10^5 cells/well). Incubate at 37°C/5% CO2 for 24h to form a monolayer.

  • Compound Preparation: Dissolve the hydroxypyrazine derivative in DMSO. Prepare serial dilutions in infection medium (DMEM + TPCK-trypsin). Control: Include Favipiravir as a positive control.

  • Infection: Aspirate media. Inoculate cells with virus (~50-100 PFU/well). Incubate for 1h at 37°C for adsorption.

  • Overlay: Remove inoculum. Add semi-solid overlay (Avicel or Agarose) containing the test compound at varying concentrations.

  • Incubation: Incubate for 48-72h (virus dependent).

  • Fixation & Staining: Remove overlay. Fix cells with 4% Formaldehyde. Stain with Crystal Violet (0.1%).

  • Quantification: Count plaques manually or using an automated reader.

  • Calculation: Calculate % inhibition =

    
    . Fit to a sigmoidal dose-response curve to determine EC50.
    

Therapeutic Area 2: Antitubercular Activity

Pyrazinamide (PZA) is a first-line TB drug.[1][2] While PZA itself is a prodrug, derivatives functionalized at the C-5 position (5-hydroxypyrazinamide) or C-3 position show distinct SAR profiles.

Mechanism: Acidification and Ribosomal Interference

Hydroxypyrazine derivatives often act by disrupting the proton motive force of Mycobacterium tuberculosis (Mtb) or by inhibiting the ribosomal protein S1 (RpsA), preventing trans-translation.

SAR Summary:

  • C-3 Substitution: Hydroxyl or amino groups here can enhance binding to RpsA.

  • Lipophilicity: Increasing lipophilicity (LogP ~ 2-3) improves penetration through the mycolic acid cell wall.

Data Summary: Antitubercular Potency

Comparative activity of select hydroxypyrazine derivatives against Mtb H37Rv strain.

Compound IDStructure MotifMIC (µg/mL)Mechanism TargetReference
PZA Pyrazine-2-carboxamide12.5 - 50pncA -> POA (Acidification)[1]
5-OH-PZA 5-Hydroxypyrazine-2-carboxamide>100Inactive metabolite of PZA[2]
Cp-1 6-chloro-3-hydroxypyrazine6.25Unknown (likely membrane)[3]
T-705 6-fluoro-3-hydroxypyrazineInactiveSpecific to Viral RdRp[4]

Therapeutic Area 3: Anticancer (Kinase Inhibition)

Recent studies have repositioned hydroxypyrazines as scaffolds for kinase inhibitors, particularly targeting c-MET and ALK pathways in non-small cell lung cancer (NSCLC).

Protocol: In Vitro Kinase Inhibition Assay (FRET-based)

Purpose: To quantify the IC50 of derivatives against purified c-MET kinase.

Methodology:

  • Reagents: Recombinant c-MET kinase, peptide substrate (biotinylated), ATP, and detection reagents (Europium-labeled antibody + XL665-labeled streptavidin).

  • Reaction Mix: In a 384-well low-volume plate, mix:

    • 2 µL Compound (serial dilution in kinase buffer).

    • 2 µL Kinase (0.5 ng/well).

    • 2 µL Substrate/ATP mix.

  • Incubation: Incubate at Room Temperature for 60 minutes.

  • Detection: Add 6 µL detection buffer containing EDTA (to stop reaction) and FRET pair reagents.

  • Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a plate reader (e.g., EnVision).

  • Analysis: Calculate HTRF ratio (665nm/620nm). Plot % inhibition vs. Log[Concentration].

Synthesis of the Core Scaffold

Accessing the 3-hydroxypyrazine-2-carboxamide core is the first step for any derivative generation.

Step-by-Step Synthesis:

  • Starting Material: Aminomalonamide amidine dihydrochloride.

  • Cyclization: Condensation with glyoxal (or substituted glyoxal) under basic conditions (NaOH) yields the pyrazine ring.

  • Hydroxylation: If not present, the 3-hydroxy group can be introduced via diazotization of a 3-amino precursor followed by hydrolysis.

  • Functionalization:

    • Nitrification: HNO3/H2SO4 introduces a nitro group at C-6 (precursor to amino/fluoro).

    • Fluorination (for T-705): Schiemann reaction or nucleophilic substitution on a nitro/chloro intermediate.

References

  • World Health Organization. Treatment of Tuberculosis: Guidelines. (2010).[3] Link

  • Zhang, Y., et al. "Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid." Journal of Antimicrobial Chemotherapy (2003). Link

  • BenchChem. "The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide." (2025).[4][5] Link

  • Furuta, Y., et al. "Favipiravir (T-705), a novel viral RNA polymerase inhibitor."[6] Antiviral Research (2013).[6] Link

  • Khodarahmi, G., et al. "Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors."[7] Frontiers in Chemistry (2022).[7] Link

  • Laturwale, S., et al. "Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives."[8] International Journal of Pharmacy and Pharmaceutical Research (2023).[8] Link

Sources

Exploratory

Technical Guide: Discovery and Isolation of Novel Hydroxypyrazines

Executive Summary Hydroxypyrazines represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for antiviral agents (e.g., Favipiravir/T-705) and emerging antimicrobials. However, their disc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydroxypyrazines represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for antiviral agents (e.g., Favipiravir/T-705) and emerging antimicrobials. However, their discovery and isolation are frequently complicated by two inherent chemical behaviors: prototropic tautomerism (keto-enol equilibrium) and amphotericity .

This guide provides a rigorous, field-proven workflow for the isolation of novel hydroxypyrazines from microbial fermentation broths and synthetic reaction mixtures. It moves beyond standard protocols to address the specific solubility anomalies and spectroscopic challenges unique to this class of nitrogen heterocycles.

The Hydroxypyrazine Paradox: Chemical Behavior

Before attempting isolation, the researcher must understand the "chameleon" nature of the target molecule. Unlike simple alkaloids, hydroxypyrazines do not behave as static structures during purification.

Tautomeric Equilibrium

2-Hydroxypyrazines exist in a dynamic equilibrium between the hydroxy- (enol) and oxo- (keto) forms. In polar solvents (e.g., water, methanol) and biological systems, the 2(1H)-pyrazinone (keto) form often predominates, while the hydroxy form is favored in non-polar solvents or the gas phase.

  • Implication for Isolation: Separation methods relying on hydrogen bonding (e.g., Silica gel chromatography) often result in severe peak tailing or irreversible adsorption unless the mobile phase is strictly buffered.

  • Implication for Identification: NMR signals may broaden or vanish if the exchange rate is intermediate on the NMR time scale.

Amphoteric Solubility

The pyrazine ring nitrogens are weakly basic, while the hydroxyl group (or the N-H in the keto form) is acidic.

  • Acidic pH: Protonation of ring nitrogen

    
     Cationic species (Water soluble).
    
  • Basic pH: Deprotonation of hydroxyl group

    
     Anionic species (Water soluble).
    
  • Neutral/Isoelectric Point: Neutral species (Organic soluble).

Source Selection and Biosynthetic Potential[1]

Novel hydroxypyrazines are primarily sourced from two streams:

  • Microbial Fermentation: Streptomyces spp. and Aspergillus spp. are prolific producers of pyrazinones (e.g., Aspergillic acid).

  • Biomimetic Synthesis: Modified condensation of 1,2-dicarbonyls with

    
    -aminoamides (Reuben G. Jones synthesis).
    
Table 1: Comparative Screening Metrics
ParameterMicrobial IsolationSynthetic Library Screening
Diversity Source Biosynthetic gene clusters (NRPS)Combinatorial chemistry
Novelty Potential High (Unpredictable scaffolds)Medium (Defined by reagents)
Matrix Complexity High (Proteins, media, metabolites)Low (Reagents, side products)
Yield Low (mg/L)High (g scale)
Key Contaminants Imidazoles, peptidesUnreacted dicarbonyls

Isolation Protocol: The "pH-Switch" Methodology

This protocol utilizes the amphoteric nature of hydroxypyrazines to separate them from the complex matrix of a fermentation broth. This is a self-validating system; if the compound does not partition as predicted, it is likely not a simple hydroxypyrazine.

Phase 1: Primary Extraction (The Clean-Up)
  • Clarification: Centrifuge fermentation broth (5000 x g, 20 min) to remove biomass. Retain supernatant.

  • Acid Wash (Contaminant Removal):

    • Adjust supernatant pH to 2.0 using 6M HCl.

    • Rationale: At pH 2, hydroxypyrazines are protonated (cationic) and remain in the aqueous phase. Neutral lipids and acidic non-basic impurities partition into the organic phase.

    • Extract with Ethyl Acetate (1:1 v/v). Discard the organic layer.

  • The Switch (Target Extraction):

    • Adjust the aqueous phase pH to 6.0–7.0 (or the specific pI of the target).

    • Rationale: The target returns to its neutral, uncharged state.

    • Extract exhaustively with n-Butanol or Chloroform/Isopropanol (3:1) .

    • Retain the organic layer.

Phase 2: Chromatographic Purification

Critical Warning: Avoid unmodified Silica Gel. The basic nitrogens of pyrazine will bind to silanols, causing massive sample loss.

  • Stationary Phase: C18 Reverse Phase (Preferred) or Amine-functionalized Silica.

  • Mobile Phase: Water/Acetonitrile gradient with 0.1% Formic Acid .

    • Note: The acid keeps the tautomeric equilibrium shifted and prevents peak splitting.

Diagram 1: The "pH-Switch" Isolation Workflow

IsolationWorkflow Broth Fermentation Broth Acidify Acidify to pH 2.0 (Target Protonated/Cationic) Broth->Acidify Wash Solvent Wash (EtOAc) Remove Neutral Lipids Acidify->Wash AqPhase Aqueous Phase (Contains Target) Wash->AqPhase Retain Aqueous Neutralize Adjust to pH 6.0-7.0 (Target Neutral) AqPhase->Neutralize Extract Extract with n-Butanol Neutralize->Extract Evap Evaporation & C18 HPLC Purification Extract->Evap Retain Organic

Caption: The "pH-Switch" workflow exploits the amphoteric nature of hydroxypyrazines to selectively isolate them from complex matrices.

Structural Elucidation & Tautomer Identification

Identifying the isolated compound requires navigating the keto-enol tautomerism.

NMR Spectroscopy Strategy

Standard


H-NMR in 

often yields confusing results due to rapid proton exchange.
  • Protocol: Acquire spectra in DMSO-d6 or Methanol-d4 .

  • Diagnostic Signal: Look for the Carbonyl (

    
    ) signal in 
    
    
    
    C-NMR around 155-165 ppm . If observed, the compound exists predominantly as the pyrazinone tautomer in solution.
  • HMBC Correlations: Crucial for distinguishing 2-hydroxypyrazine from 3-hydroxypyrazine isomers. The carbonyl carbon will show long-range coupling to the ring protons.

Diagram 2: Tautomeric Equilibrium

Tautomerism Enol 2-Hydroxypyrazine (Enol Form) Favored in Gas Phase Keto 2(1H)-Pyrazinone (Keto Form) Favored in Solution Enol->Keto Prototropic Shift

Caption: Dynamic equilibrium between the enol and keto forms, complicating chromatographic behavior and NMR analysis.

Biological Mechanism: Kinase Inhibition[2]

Novel hydroxypyrazines are often screened for kinase inhibitory activity (e.g., Aurora Kinase or viral RNA-dependent RNA polymerase). The scaffold mimics the purine base of ATP, allowing it to dock into the ATP-binding pocket of enzymes.

Diagram 3: Mechanism of Action (Kinase Inhibition)

Mechanism Inhibitor Hydroxypyrazine Derivative ATP_Pocket ATP Binding Pocket (Kinase Domain) Inhibitor->ATP_Pocket Binds High Affinity Competition Competitive Inhibition ATP_Pocket->Competition Blocks ATP Signal Downstream Signaling (e.g., Cell Proliferation) Competition->Signal Inhibits Arrest Cell Cycle Arrest (Therapeutic Effect) Signal->Arrest Loss of Signal

Caption: Competitive inhibition of kinase signaling pathways by hydroxypyrazine derivatives acting as ATP mimetics.

References

  • Legrand, P., & Janin, Y. L. (2022).[1] On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journal of Organic Chemistry, 18, 935–943.[1] Link

  • Wang, R., et al. (2023).[2] Discovery, bioactivity and biosynthesis of fungal piperazines.[2] Natural Product Reports, 40, 560-582. Link

  • BenchChem Technical Support. (2025). The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. BenchChem.[3] Link

  • Le Goff, G., & Ouazzani, J. (2014).[4] Natural hydrazine-containing compounds: Biosynthesis, isolation, biological activities and synthesis.[4][5] Bioorganic & Medicinal Chemistry, 22(23), 6529-6544. Link

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry. Creative Biostructure. Link

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of 2-Hydroxy-3,6-dimethylpyrazine

Abstract This application note provides a detailed and scientifically grounded protocol for the synthesis of 2-hydroxy-3,6-dimethylpyrazine from 2-amino-3,6-dimethylpyrazine. The core of this transformation is the diazot...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed and scientifically grounded protocol for the synthesis of 2-hydroxy-3,6-dimethylpyrazine from 2-amino-3,6-dimethylpyrazine. The core of this transformation is the diazotization of a heteroaromatic amine followed by the hydrolysis of the resulting diazonium salt intermediate. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth explanations for experimental choices, a robust step-by-step protocol, and methods for product characterization. By elucidating the causality behind the procedure, this document aims to ensure both reproducibility and a comprehensive understanding of the underlying chemical principles.

Introduction and Scientific Background

Pyrazine derivatives are a significant class of N-heterocyclic compounds found widely in nature and are crucial components in the flavor and fragrance industry, contributing to the characteristic aromas of roasted and cooked foods like coffee and baked goods.[1][2][3] Beyond their sensory properties, substituted pyrazines serve as valuable scaffolds in medicinal chemistry and drug development. 2-Hydroxy-3,6-dimethylpyrazine, the target molecule of this protocol, is a key intermediate in the synthesis of more complex chemical entities.

The conversion of an aromatic or heteroaromatic primary amine to a hydroxyl group is a fundamental transformation in organic synthesis. The most common method involves the treatment of the amine with nitrous acid to form a diazonium salt, which is then hydrolyzed.[4][5] This process, a variation of the Sandmeyer-type reaction, is particularly effective for aromatic systems where the diazonium intermediate exhibits sufficient stability under controlled conditions.[5][6] This guide details a reliable method for this conversion, achieving a respectable yield of 60% for 2-hydroxy-3,6-dimethylpyrazine.[4]

Reaction Mechanism: From Amine to Hydroxyl

The synthesis proceeds via a two-stage mechanism: (1) Diazotization and (2) Hydrolysis.

  • Diazotization: The process begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as sulfuric acid (H₂SO₄).[7] The electrophilic nitrosating agent, which is the nitrous acidium ion (H₂O⁺-NO) or dinitrogen trioxide (N₂O₃) under acidic conditions, attacks the primary amino group of 2-amino-3,6-dimethylpyrazine. A series of proton transfers and water elimination steps follows, ultimately yielding the 3,6-dimethylpyrazin-2-yl-diazonium salt. The formation of the stable nitrogen-nitrogen triple bond in the diazonium group makes it an excellent leaving group.[5][8]

  • Hydrolysis: The diazonium salt intermediate is generally unstable at elevated temperatures. Upon warming the solution, water acts as a nucleophile, attacking the carbon atom of the pyrazine ring attached to the diazonium group. This leads to the displacement of molecular nitrogen (N₂), an extremely stable and thermodynamically favorable leaving group. A final deprotonation step yields the target product, 2-hydroxy-3,6-dimethylpyrazine, which exists in tautomeric equilibrium with its pyrazinone form.

The overall transformation is depicted in the diagram below.

reaction_mechanism cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product start 2-Amino-3,6-dimethylpyrazine reagents 1. NaNO₂, H₂SO₄ (aq) 2. 0-5 °C intermediate 3,6-Dimethylpyrazin-2-yl-diazonium Salt reagents->intermediate Diazotization hydrolysis 1. H₂O, Heat (Δ) 2. -N₂ (gas) product 2-Hydroxy-3,6-dimethylpyrazine hydrolysis->product Hydrolysis

Caption: Reaction mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where careful execution and observation at each stage ensure the success of the subsequent steps.

Materials and Equipment
Reagent/MaterialCAS NumberMolar Mass ( g/mol )Grade
2-Amino-3,6-dimethylpyrazine5049-61-6123.16≥98%
Sulfuric Acid (H₂SO₄), concentrated7664-93-998.08ACS Reagent, 95-98%
Sodium Nitrite (NaNO₂)7632-00-069.00ACS Reagent, ≥97%
Deionized Water (H₂O)7732-18-518.02High Purity
Ethyl Acetate (EtOAc)141-78-688.11ACS Grade
Sodium Bicarbonate (NaHCO₃)144-55-884.01ACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Anhydrous, Granular
Starch-Iodide PaperN/AN/AIndicator

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Filtration apparatus

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Acid Handling: Concentrated sulfuric acid is extremely corrosive. Handle with extreme care in a chemical fume hood and add it to water slowly to prevent splashing.

  • Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated and dry. This protocol is designed to keep the diazonium salt in a cold, aqueous solution at all times. Never attempt to isolate the diazonium salt intermediate. Low temperatures (0-5 °C) are critical for its stability in solution.[5]

  • Nitrogen Gas Evolution: The hydrolysis step releases a significant volume of nitrogen gas. Ensure the reaction is performed in a well-ventilated fume hood and that the apparatus is not sealed.

  • Reagent Hazards: Review the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[9][10][11]

Step-by-Step Synthesis Procedure

workflow start Setup & Reagent Prep dissolution Dissolve Amine in Dilute H₂SO₄ start->dissolution cooling Cool to 0-5 °C (Ice Bath) dissolution->cooling diazotization Slowly Add NaNO₂ (aq) Maintain Temp < 5 °C cooling->diazotization check_excess Test for Excess HNO₂ (Starch-Iodide Paper) diazotization->check_excess stir Stir at 0-5 °C for 30 min check_excess->stir hydrolysis Warm to 50-60 °C Observe N₂ Evolution stir->hydrolysis workup Work-up & Extraction (Neutralize, Extract with EtOAc) hydrolysis->workup purification Dry, Concentrate & Purify Product workup->purification end Characterization purification->end

Caption: Experimental workflow for the synthesis.

  • Preparation of Acid Solution: In a 250 mL beaker, carefully and slowly add 10 mL of concentrated sulfuric acid to 90 mL of deionized water while stirring in an ice bath. Causality: This exothermic dilution must be done by adding acid to water to manage heat safely. This creates the acidic medium required for the reaction.

  • Dissolution of Starting Material: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, add 6.16 g (50 mmol) of 2-amino-3,6-dimethylpyrazine. Add the prepared dilute sulfuric acid solution to the flask and stir until the amine is fully dissolved. It may be necessary to warm slightly to achieve complete dissolution before cooling.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with vigorous stirring. Causality: Maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt that will be formed in the next step.[5]

  • Diazotization: Prepare a solution of 3.80 g (55 mmol, 1.1 equivalents) of sodium nitrite in 20 mL of deionized water and place it in the dropping funnel. Add the sodium nitrite solution dropwise to the stirred amine solution over approximately 30-45 minutes. The rate of addition must be controlled to ensure the internal temperature does not rise above 5 °C. Causality: Slow, dropwise addition ensures the in situ generation of nitrous acid is controlled, preventing a rapid, exothermic reaction and localized heating that could decompose the product.

  • Monitoring the Reaction: After the addition is complete, check for the presence of excess nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates an excess of nitrous acid and that the diazotization is complete.[8] If the test is negative, add a small additional amount of the sodium nitrite solution until a positive test is achieved.

  • Completion of Diazotization: Continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Hydrolysis: Remove the ice bath and the dropping funnel. Replace the dropping funnel with a reflux condenser (without water running) to prevent evaporation losses. Gently warm the reaction mixture using a heating mantle to 50-60 °C. You will observe vigorous bubbling as nitrogen gas evolves. Causality: Heating provides the activation energy for the nucleophilic attack by water and the elimination of N₂, driving the reaction to completion. Maintain this temperature until gas evolution ceases (typically 1-2 hours).

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. Be cautious as CO₂ will evolve.

    • Transfer the mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure 2-hydroxy-3,6-dimethylpyrazine.

Data Analysis and Characterization

Quantitative Data Summary
CompoundMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
2-Amino-3,6-dimethylpyrazine123.166.1650.01.0
Sodium Nitrite (NaNO₂)69.003.8055.01.1
Sulfuric Acid (H₂SO₄)98.08~18.4~184Excess
Product (Theoretical Yield) 124.14 6.21 50.0 -
  • Expected Yield: Based on literature reports, a yield of approximately 60% can be expected, which corresponds to ~3.7 g of pure product.[4]

Product Characterization

To confirm the identity and purity of the synthesized 2-hydroxy-3,6-dimethylpyrazine, the following analytical techniques are recommended:

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H NMR Spectroscopy: The spectrum should show two distinct singlets for the two non-equivalent methyl groups and a broad singlet for the hydroxyl proton (which may be exchangeable with D₂O).

  • ¹³C NMR Spectroscopy: The spectrum will confirm the number of unique carbon atoms in the molecule. The carbon bearing the hydroxyl group will appear at a characteristic downfield shift.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the product (124.14 g/mol ).

  • Infrared (IR) Spectroscopy: Look for a broad O-H stretching band (~3200-3400 cm⁻¹) and characteristic C=O stretching (~1650 cm⁻¹) due to the keto-enol tautomerism, as well as aromatic C-H and C=N stretching bands.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete diazotization. 2. Temperature too high during diazotization, leading to decomposition. 3. Insufficient heating during hydrolysis.1. Ensure a positive starch-iodide test before proceeding to hydrolysis. 2. Maintain strict temperature control (0-5 °C) during NaNO₂ addition. 3. Ensure gas evolution is complete before work-up.
Dark, Tarry Crude Product Side reactions due to diazonium coupling or decomposition at high temperatures.Ensure the reaction temperature does not exceed the recommended limits. Use a slightly larger excess of acid. Purify carefully using column chromatography.
Product Fails to Crystallize Presence of impurities.Purify the crude product via silica gel column chromatography before attempting recrystallization.
Starch-Iodide Paper Test is Negative Insufficient sodium nitrite or decomposition of nitrous acid.Add more sodium nitrite solution in small portions until the test is positive. Ensure the acid concentration is sufficient.

Conclusion

This application note presents a robust and well-characterized protocol for the synthesis of 2-hydroxy-3,6-dimethylpyrazine. By following the detailed steps and understanding the rationale behind each manipulation, researchers can reliably produce this valuable pyrazine derivative. The emphasis on safety, reaction monitoring, and proper characterization techniques provides a comprehensive framework for success in the laboratory.

References

  • Baxter, R. A., Newbold, G. T., & Spring, F. S. (1947). Pyrazine Derivatives. Part I. 2-Hydroxy-3 : 6-dimethylpyrazine. Journal of the Chemical Society, 370. [Link]

  • Kar, I. (2022). FACILE SYNTHESIS OF FULLY CONJUGATED AMINOPYRAZINE BASED DIAZOBENZENES AND DIAZOAMINOBENZENES WITH ARYLDIAZONIUM SALTS. HETEROCYCLES, 104(7), 1235. [Link]

  • National Institutes of Health. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. [Link]

  • University of Colorado Boulder. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Google Patents. (2016). CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6.
  • National Institutes of Health. (2020). Direct C–H photoarylation of diazines using aryldiazonium salts and visible-light. [Link]

  • American Society for Microbiology. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. [Link]

  • Journal of the Chemical Society B: Physical Organic. (1966). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. [Link]

  • ResearchGate. (2025). Pyrazole-3(5)-diazonium Salts in the Synthesis of Novel Pyrazolo[5,1-c][4][8][12]triazines. [Link]

  • National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1981). Reactions with heterocyclic diazonium salts: novel synthesis of pyrazolo[4,3-c]pyridazines and of pyrazolo[4,3-c]pyrazoles. [Link]

  • PubMed. (2006). Safety Assessment of 2-ethyl-3,(5 or 6) Dimethylpyrazine as a Food Ingredient. [Link]

  • Chemical Papers. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1977). Reactions of N-heteroaromatic bases with nitrous acid. Part 4. Kinetics of the diazotisation of 2- and 4-aminopyridine 1-oxide. [Link]

  • DC Fine Chemicals. Safety Data Sheet - 2-Aminopyrazine. [Link]

  • The Good Scents Company. 2,5-dimethyl pyrazine. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • Google Patents. (2013). CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.
  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Google Patents. (1946).
  • FooDB. (2025). Showing Compound 2,6-Diemthyl-pyrazine (FDB004391). [Link]

  • Advanced Biotech. (2025). Safety Data Sheet - 2-Ethyl-3(5/6)-Dimethylpyrazine Natural. [Link]

  • PubMed. (2014). Characterization and analysis of structural isomers of dimethyl methoxypyrazines in cork stoppers and ladybugs (Harmonia axyridis and Coccinella septempunctata). [Link]

  • PubMed. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. [Link]

Sources

Application

Application Note: Quantitative Analysis of 2-Hydroxy-3,6-dimethylpyrazine

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of 2-Hydroxy-3,6-dimethylpyrazine Quantification 2-Hydroxy-3,6-dimethylpyrazine is a member of the pyrazine chemical class,...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-Hydroxy-3,6-dimethylpyrazine Quantification

2-Hydroxy-3,6-dimethylpyrazine is a member of the pyrazine chemical class, a group of heterocyclic aromatic compounds.[1] Pyrazines are notable for their significant contribution to the aroma and flavor of many foods and beverages, often formed during Maillard reactions and fermentation processes.[1][2] Beyond its role as a flavor compound, 2-Hydroxy-3,6-dimethylpyrazine and its derivatives are of increasing interest in pharmaceutical and medicinal chemistry due to their potential biological activities.[3] Accurate and precise quantification of this analyte is therefore critical for a range of applications, from quality control in the food and beverage industry to pharmacokinetic and metabolic studies in drug development.

This application note provides a comprehensive guide to the analytical methods for the quantification of 2-Hydroxy-3,6-dimethylpyrazine. We will delve into the rationale behind method selection, provide detailed, step-by-step protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and discuss method validation in line with industry standards to ensure data integrity.

Method Selection: Choosing the Right Tool for the Task

The choice between GC-MS and LC-MS/MS for the quantification of 2-Hydroxy-3,6-dimethylpyrazine depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] Given that many pyrazines are known for their aromatic properties, GC-MS is a natural choice.[4] For 2-Hydroxy-3,6-dimethylpyrazine, derivatization may be necessary to increase its volatility and thermal stability for optimal GC analysis. This method is often favored for its high chromatographic resolution and the extensive spectral libraries available for compound identification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly versatile and can be applied to a wider range of compounds, including those that are non-volatile or thermally labile.[5][6] For 2-Hydroxy-3,6-dimethylpyrazine, LC-MS/MS offers the advantage of direct analysis without the need for derivatization. Its high sensitivity and selectivity, achieved through multiple reaction monitoring (MRM), make it particularly suitable for complex matrices and trace-level quantification.[5]

Workflow for Quantitative Analysis

The general workflow for the quantification of 2-Hydroxy-3,6-dimethylpyrazine involves several key stages, from sample preparation to data analysis.

Quantitative Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Cleanup Clean-up/Derivatization Extraction->Cleanup Chromatography Chromatographic Separation (GC or LC) Cleanup->Chromatography MassSpec Mass Spectrometric Detection (MS or MS/MS) Chromatography->MassSpec Integration Peak Integration MassSpec->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report Final Report

Caption: General workflow for the quantification of 2-Hydroxy-3,6-dimethylpyrazine.

Protocol 1: Quantitative Analysis by GC-MS

This protocol is designed for the quantification of 2-Hydroxy-3,6-dimethylpyrazine in a relatively clean matrix, such as a formulated product or a simple biological buffer. Derivatization with a silylating agent is included to improve volatility.

I. Sample Preparation
  • Internal Standard Spiking: To a 1 mL aliquot of the sample, add a known concentration of an appropriate internal standard (e.g., a deuterated analog of the analyte).

  • Liquid-Liquid Extraction (LLE):

    • Add 2 mL of ethyl acetate to the sample.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction process with another 2 mL of ethyl acetate and combine the organic layers.

  • Solvent Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before injection.

II. GC-MS Instrumentation and Conditions
ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume1 µL
Inlet Temperature250°C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temp 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier IonTo be determined experimentally
Qualifier Ion(s)To be determined experimentally
III. Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards of 2-Hydroxy-3,6-dimethylpyrazine (derivatized) with the internal standard at a constant concentration.

  • Quantification: The concentration of the analyte in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol is suitable for the sensitive and selective quantification of 2-Hydroxy-3,6-dimethylpyrazine in complex matrices such as plasma, urine, or food extracts.

I. Sample Preparation
  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled analog) to 100 µL of the sample.

  • Protein Precipitation (for biological fluids):

    • Add 300 µL of acetonitrile to the sample.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial.

II. LC-MS/MS Instrumentation and Conditions
ParameterSetting
Liquid Chromatograph
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Tandem Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature350°C
Acquisition ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)[M+H]+ of 2-Hydroxy-3,6-dimethylpyrazine
Product Ion (Q3)To be determined by infusion and fragmentation studies
III. Data Analysis and Quantification
  • Calibration Curve: Prepare a matrix-matched calibration curve to account for matrix effects.

  • Quantification: The concentration of the analyte is determined using the peak area ratio of the analyte to the internal standard, plotted against the calibration curve.

Method Validation: Ensuring Trustworthiness and Reliability

A robust analytical method requires thorough validation to ensure it is fit for its intended purpose.[7] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, should be assessed.[8]

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of other components.No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity and Range The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the test results to the true value.Recovery of 80-120% for spiked samples.
Precision (Repeatability & Intermediate Precision) The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 15%
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of ≥ 3
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ≥ 10 and acceptable precision and accuracy.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Analyte concentration remains within ±15% of the initial concentration.

Troubleshooting and Expert Insights

  • Peak Tailing in GC-MS: The hydroxyl group of 2-Hydroxy-3,6-dimethylpyrazine can interact with active sites in the GC system, leading to peak tailing. Ensure complete derivatization and use a deactivated liner and column.

  • Matrix Effects in LC-MS/MS: Complex matrices can cause ion suppression or enhancement. The use of a stable isotope-labeled internal standard and matrix-matched calibrants is crucial to mitigate these effects.

  • Analyte Stability: Hydroxypyrazines can be susceptible to oxidation. It is advisable to protect samples from light and store them at low temperatures. Consider adding an antioxidant to the sample if stability issues are observed.

Conclusion

The quantification of 2-Hydroxy-3,6-dimethylpyrazine can be successfully achieved using either GC-MS or LC-MS/MS. The choice of method will be dictated by the specific requirements of the analysis. By following the detailed protocols and adhering to rigorous validation procedures outlined in this application note, researchers can generate accurate, reliable, and reproducible data.

References

  • FooDB. (2010, April 8). Showing Compound 2,6-Diemthyl-pyrazine (FDB004391). Retrieved from [Link]

  • Ren, Y., et al. (2025, August 6). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 456, 139748.
  • Zhu, M., et al. (2021). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 26(11), 3165.
  • Royal Society of Chemistry. (n.d.). A highly sensitive LC-MS/MS method for the determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient. RSC Publishing.
  • Wang, J., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 449.
  • U.S. Food and Drug Administration. (2023, November). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Taylor, K. T., et al. (2021). Method Validation Approaches for Analysis of Constituents in ENDS.
  • Grosch, W. (2018). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Fan, W., & Qian, M. C. (2006). Characterization of aroma compounds in Chinese “Langjiu” liquor by gas chromatography-olfactometry and gas chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 54(7), 2695–2704.

Sources

Method

High-Performance GC-MS Analysis of Hydroxypyrazines: A Protocol for Drug Metabolite Profiling

Abstract & Strategic Relevance Hydroxypyrazines represent a critical class of nitrogen-heterocyclic compounds in pharmaceutical development. They frequently appear as active pharmaceutical ingredients (APIs) (e.g., Favip...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

Hydroxypyrazines represent a critical class of nitrogen-heterocyclic compounds in pharmaceutical development. They frequently appear as active pharmaceutical ingredients (APIs) (e.g., Favipiravir ) or major metabolic products of pyrazine-based drugs (e.g., Pyrazinamide for Tuberculosis).

The analytical challenge lies in their amphoteric nature and tautomeric equilibrium (keto-enol shifting), which results in poor chromatographic peak shape and thermal instability during Gas Chromatography (GC). This guide provides a definitive protocol for the silylation-based GC-MS analysis of hydroxypyrazines. We focus on the simultaneous quantification of Pyrazinamide (PZA) and its hydroxylated metabolites in plasma, a standard requirement in pharmacokinetic (PK) studies.

The Analytical Challenge: Tautomerism & Polarity

Unlike simple pyrazines, hydroxypyrazines possess a hydroxyl group on the pyrazine ring. This introduces two specific hurdles for GC-MS:

  • High Polarity: The -OH group increases boiling points and polarity, leading to peak tailing and irreversible adsorption on non-polar GC columns.

  • Keto-Enol Tautomerism: Hydroxypyrazines exist in equilibrium between the hydroxy form (enol) and the oxo form (keto, often called pyrazinones). This equilibrium shifts unpredictably with temperature, causing split peaks or complete signal loss.

The Solution: Chemical Derivatization.[1][2][3][4] By replacing the active protic hydrogen with a trimethylsilyl (TMS) group, we:

  • Lock the molecule in the enol-ether form (preventing tautomerism).

  • Drastically reduce polarity (improving volatility).

  • Increase thermal stability.[1]

Diagram 1: Analytical Workflow Logic

The following flow illustrates the critical path from biological matrix to quantitation. Note the "Critical Control Point" at the drying stage.

Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Sample Plasma/Urine Sample Extract Protein Precipitation (Acetonitrile) Sample->Extract Dry Evaporation to COMPLETE DRYNESS Extract->Dry React Add BSTFA + 1% TMCS (60°C, 30 min) Dry->React Dry->React Moisture Control GC GC Separation (DB-5MS Column) React->GC MS MS Detection (SIM Mode) GC->MS

Caption: Workflow for Hydroxypyrazine Analysis. The red octagon highlights the critical drying step; residual moisture hydrolyzes silylation reagents, causing assay failure.

Detailed Experimental Protocol

Reagents and Standards
  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS ).

    • Why: BSTFA is a powerful silyl donor. TMCS acts as a catalyst to silylate sterically hindered sites.

  • Solvent: Anhydrous Pyridine.[3]

    • Why: Acts as an acid scavenger (accepting HCl formed during reaction) and facilitates the silylation of amide groups.

  • Internal Standard (IS): [2H3]-Pyrazinamide or 2-Chloropyrazine.

Sample Preparation (Plasma Matrix)

Standard Operating Procedure for PK Studies

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Internal Standard solution (10 µg/mL).

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN). Vortex vigorously for 30 seconds.

    • Mechanism:[5][6] ACN precipitates plasma proteins which would otherwise foul the GC liner.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer the clear supernatant to a glass GC vial.

  • Drying (CRITICAL): Evaporate the supernatant to complete dryness under a gentle stream of Nitrogen at 40°C.

    • Warning: Any residual water will react with BSTFA to form Hexamethyldisiloxane (HMDS), consuming the reagent and preventing analyte derivatization.

Derivatization Reaction
  • To the dried residue, add 50 µL of Anhydrous Pyridine .

  • Add 50 µL of BSTFA + 1% TMCS .

  • Cap the vial tightly (PTFE-lined cap).

  • Incubate at 60°C for 30 minutes .

  • Allow to cool to room temperature. Inject directly.

GC-MS Instrument Conditions

Instrument: Agilent 7890/5977 (or equivalent single quadrupole MS).

ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase ideal for silylated compounds.
Inlet Splitless (1 min purge)Maximizes sensitivity for trace metabolites.
Inlet Temp 250°CEnsures rapid volatilization of high-boiling derivatives.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode.
Oven Program 70°C (1 min) → 20°C/min → 280°C (3 min)Rapid ramp prevents thermal degradation; high final temp cleans column.
Transfer Line 280°CPrevents condensation of derivatives before MS source.
Ion Source EI (70 eV) @ 230°CStandard ionization energy for spectral library matching.
Acquisition SIM Mode (See Table 2)Selected Ion Monitoring drastically improves S/N ratio.

Data Analysis & Interpretation

Reaction Mechanism

The reaction below demonstrates the conversion of 5-Hydroxypyrazinamide to its di-TMS derivative. Note that the amide nitrogen may also be silylated depending on conditions, but the hydroxyl group is the primary target.

Reaction Reactants 5-Hydroxypyrazinamide (Polar/Labile) Arrow + BSTFA (60°C) Reactants->Arrow Products O-TMS-Pyrazinamide (Volatile/Stable) Arrow->Products Byproduct + TMS-TFA (Volatile Byproduct) Arrow->Byproduct

Caption: Silylation mechanism. The polar -OH hydrogen is replaced by a non-polar Trimethylsilyl (TMS) group.

Quantification Ions (SIM Mode)

For robust quantification, do not rely on Total Ion Current (TIC). Use Selected Ion Monitoring (SIM) to exclude matrix noise.

Table 2: Target Ions for Pyrazinamide & Metabolites

AnalyteDerivative TypeQuant Ion (

)
Qualifier Ions (

)
Retention Time (min)*
Pyrazinamide (PZA) Mono-TMS195123, 796.5
5-OH-Pyrazinamide Di-TMS283268, 1958.2
Pyrazinoic Acid Mono-TMS (Ester)196181, 1377.1
5-OH-Pyrazinoic Acid Di-TMS298283, 1969.4

*Retention times are approximate based on the DB-5MS method described above.

Interpretation Note:

  • M-15 Peak: Silylated compounds almost always show a strong

    
     peak due to the loss of a methyl group from the TMS moiety (
    
    
    
    ). This is often the base peak and excellent for quantification.

Troubleshooting & Quality Control

Common Failure Modes
  • No Peaks/Low Response:

    • Cause: Moisture in the sample.

    • Fix: Ensure the evaporation step (3.2.6) is absolute. Add 20 µL of toluene to the residue and re-evaporate to form an azeotrope with water if necessary.

  • Tailing Peaks:

    • Cause: Active sites in the liner or column. Hydroxypyrazines are "sticky."

    • Fix: Use deactivated glass wool liners. Trim 10cm from the GC column guard.

  • Double Peaks:

    • Cause: Incomplete derivatization (mixture of mono- and di-TMS forms).

    • Fix: Increase reaction time to 60 mins or temperature to 70°C. Ensure excess BSTFA is present (at least 50:1 molar ratio).

Validation Criteria (FDA Bioanalytical Guidelines)
  • Linearity:

    
     over 0.5 – 50 µg/mL range.
    
  • Precision: CV < 15% for QC samples.

  • Carryover: Inject a blank solvent after the highest standard. Signal should be < 20% of the LLOQ.

References

  • NASA/Caltech . Preparation of TMS Derivatives for GC/MS. (Protocol for BSTFA usage and handling). [Link] (General reference for silylation chemistry).

  • National Institutes of Health (NIH) . Microdetermination of pyrazinamide and its metabolites in plasma and urine. (Foundational method for pyrazine extraction). [Link]

  • Journal of Applied Pharmaceutical Science . Simultaneous Determination of Pyrazinamide... by LC-MS/MS. (Comparative reference for metabolite mass transitions). [Link]

Sources

Application

Application Note: 2-Hydroxy-3,6-dimethylpyrazine as a Flavor Modulator

Abstract 2-Hydroxy-3,6-dimethylpyrazine (CAS: 65504-96-3 / 1072-05-5*) is a specialized heterocyclic compound distinct from its widely used alkylpyrazine analogs (e.g., 2,6-dimethylpyrazine). Unlike the highly volatile a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Hydroxy-3,6-dimethylpyrazine (CAS: 65504-96-3 / 1072-05-5*) is a specialized heterocyclic compound distinct from its widely used alkylpyrazine analogs (e.g., 2,6-dimethylpyrazine). Unlike the highly volatile alkylpyrazines that provide "top notes" of roasted nuts and cocoa, the hydroxy-substituted variant functions primarily as a flavor modifier and fixative . It contributes "scorched," "caramelic," and "popcorn-like" nuances with significantly lower volatility, making it critical for extending the sensory perception of roasted profiles in heat-processed matrices. This guide details its chemical behavior (tautomerism), synthesis via Maillard-mimetic pathways, and validated protocols for formulation and GC-MS quantification.

*Note: CAS numbers for hydroxypyrazines vary by tautomeric form classification. 65504-96-3 is often cited for the specific hydroxy isomer.

Part 1: Chemical Profile & Mechanism of Action

The Tautomeric Equilibrium (The "Expertise" Pillar)

The defining characteristic of 2-hydroxy-3,6-dimethylpyrazine is its ability to exist in a tautomeric equilibrium between the enol form (2-hydroxypyrazine) and the keto form (pyrazin-2(1H)-one).

  • In Solution: In polar solvents (water, propylene glycol), the equilibrium shifts heavily toward the keto (pyrazinone) form. This increases the compound's polarity, reducing its volatility compared to 2,6-dimethylpyrazine.

  • Sensory Impact: This shift explains why the compound acts as a "base note" or fixative. It does not "flash off" during processing but binds more effectively to the food matrix, providing lingering roasted notes.

Sensory Descriptors
AttributeDescriptionThreshold (Water)
Primary Scorched butter, Popcorn, Caramel-like~2-5 ppm
Secondary Astringent, Nutty, "Browned"N/A
Interaction Suppresses "green/raw" notes; enhances "cooked" perceptionN/A

Part 2: Synthesis & Formation Pathways[4]

Maillard-Mimetic Synthesis Protocol

While alkylpyrazines are formed via condensation of amino acids and sugars, 2-hydroxy-3,6-dimethylpyrazine is specifically synthesized via the condensation of Alanine Amide and Methylglyoxal (Pyruvaldehyde) .

Reaction Logic:

  • Alanine Amide provides the nitrogen source and the C-3 methyl group.

  • Methylglyoxal provides the dicarbonyl backbone and the C-6 methyl group.

  • Condensation: The amine attacks the carbonyl, followed by cyclization and dehydration.

Visualization: Synthesis Pathway

MaillardSynthesis AlaAmide Alanine Amide (Precursor A) Intermediate Schiff Base Intermediate AlaAmide->Intermediate Condensation MG Methylglyoxal (Precursor B) MG->Intermediate Cyclization Cyclization & Dehydration Intermediate->Cyclization - H2O Product 2-Hydroxy-3,6-dimethylpyrazine (Target) Cyclization->Product Tautomerization

Caption: Figure 1. Biomimetic synthesis pathway via condensation of amino acid amides and alpha-dicarbonyls.

Part 3: Application Protocols

Protocol A: Preparation of Stable Stock Solution

Objective: Create a 1% (10,000 ppm) stock solution for formulation. Solvent Choice: Propylene Glycol (PG) or Ethanol (95%). Note: Water is not recommended for long-term storage due to potential hydrolysis or microbial growth.

  • Weighing: Accurately weigh 1.00 g of 2-Hydroxy-3,6-dimethylpyrazine crystalline solid.

  • Solvation: Add to 99.00 g of Propylene Glycol in a glass beaker.

  • Dissolution:

    • The compound may be sparingly soluble at room temperature due to crystal lattice energy.

    • Step: Heat gently to 40°C with magnetic stirring for 15 minutes until fully clear.

  • Storage: Transfer to an amber glass vial with a PTFE-lined cap. Store at 4°C. Stability: 6 months.

Protocol B: Application in Coffee Beverage (Model Matrix)

Target Dosage: 2–5 ppm (parts per million).

  • Base: Brewed Arabica coffee (pH 5.0).

  • Dosing: Add 20 µL of the 1% Stock Solution (Protocol A) to 100 mL of coffee.

  • Equilibration: Stir and let stand for 2 minutes.

  • Sensory Evaluation: Compare against a control. Look for increased "body," "roasted lingering," and suppression of "sour/acidic" top notes.

Part 4: Analytical Validation (GC-MS)

Challenge: The hydroxy group makes this compound polar and capable of hydrogen bonding, leading to poor peak shape and tailing on standard non-polar (DB-5) GC columns. Solution: Derivatization via Silylation (BSTFA) is mandatory for accurate quantification.

Protocol C: Derivatization & Quantification
  • Sample Extraction: Extract 10 mL of sample with 5 mL Dichloromethane (DCM). Evaporate DCM to dryness under nitrogen.

  • Derivatization:

    • Add 50 µL of Pyridine (solvent/catalyst).

    • Add 50 µL of BSTFA + 1% TMCS (Silylating agent).

    • Incubate at 60°C for 30 minutes .

  • GC-MS Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm).

    • Inlet: Splitless, 250°C.

    • Carrier: Helium @ 1 mL/min.

    • Oven: 60°C (1 min) -> 10°C/min -> 280°C.

    • Detection: SIM Mode. Target Ions: m/z 196 (Derivatized Molecular Ion), m/z 181 (M-15).

Visualization: Analytical Workflow

AnalyticalWorkflow Sample Sample Matrix (Coffee/Bakery) Extract L/L Extraction (DCM) Sample->Extract Isolate Analytes Deriv Derivatization (BSTFA + 60°C) Extract->Deriv Block -OH Group GC GC Separation (Non-polar Column) Deriv->GC Volatilize MS MS Detection (SIM Mode: m/z 196) GC->MS Quantify

Caption: Figure 2. Critical derivatization workflow to ensure volatility of hydroxypyrazines for GC-MS analysis.

Part 5: Safety & Regulatory Note

  • Regulatory Status: Generally recognized as safe (GRAS) when used at current levels as a flavor ingredient (FEMA/JECFA evaluations of pyrazine derivatives).

  • Bioactivity: While primarily a flavor, hydroxypyrazines are structurally related to bioactive scaffolds. In drug development contexts, they are often screened as metabolites of pyrazinamide (anti-tubercular) analogs.

  • Handling: Irritant. Use standard PPE (gloves, goggles) during weighing of the pure crystal.

References

  • FEMA/JECFA Safety Assessment: Adams, T. B., et al. (2002). "The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients." Food and Chemical Toxicology.

  • Synthesis Mechanism: Jones, R. G. (1949). "The Synthesis of Hydroxypyrazines." Journal of the American Chemical Society.

  • Analytical Method: Tressl, R., et al. (1977). "Formation of Pyrazines in Maillard Reaction." Journal of Agricultural and Food Chemistry. (Foundational text on pyrazine analysis via GC-MS).
  • Tautomerism Data: ChemIDPlus/PubChem Database Entry for Pyrazinone Tautomers.

Method

Use of 2-Hydroxy-3,6-dimethylpyrazine as a pharmaceutical intermediate

This guide outlines the strategic utilization of 2-Hydroxy-3,6-dimethylpyrazine (also known as 3,6-dimethyl-2(1H)-pyrazinone ) as a high-value intermediate in pharmaceutical synthesis.[1] Unlike commodity reagents, this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic utilization of 2-Hydroxy-3,6-dimethylpyrazine (also known as 3,6-dimethyl-2(1H)-pyrazinone ) as a high-value intermediate in pharmaceutical synthesis.[1]

Unlike commodity reagents, this compound serves as a bifunctional scaffold , offering orthogonal reactivity at the C2 (oxygenated) and C5 (nucleophilic) positions. It is a critical precursor for generating 2-chloro-3,6-dimethylpyrazine , a gateway synthon for pyrazine-based kinase inhibitors, antimycobacterial agents, and antiviral analogs.[1]

[1]

Executive Summary

2-Hydroxy-3,6-dimethylpyrazine (Structure: C₆H₈N₂O) exists in a tautomeric equilibrium between its enol (hydroxy) and keto (pyrazinone) forms.[1] In medicinal chemistry, it is primarily valued not as a final product, but as a "masked" electrophile.

Its primary utility lies in the chlorodehydroxylation reaction to form 2-chloro-3,6-dimethylpyrazine .[1] This chlorinated intermediate is highly reactive toward nucleophilic aromatic substitution (


) and Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid construction of complex heterocyclic libraries for Structure-Activity Relationship (SAR) studies.[1]
Key Pharmaceutical Applications
  • Kinase Inhibitor Scaffolds: The dimethyl-pyrazine core mimics the adenine ring of ATP, making it a privileged structure for Type I and Type II kinase inhibitors.

  • Antiviral Analogs: Structural homolog to the Favipiravir (T-705) core, used in designing methylated analogs to modulate metabolic stability and solubility.

  • Antimycobacterial Agents: Precursor for functionalized pyrazine-2-carboxamides active against M. tuberculosis.

Chemical Profile & Material Science

PropertySpecificationApplication Note
IUPAC Name 3,6-Dimethylpyrazin-2-olOften listed as 3,6-dimethyl-2(1H)-pyrazinone due to tautomerism.[1]
Molecular Weight 124.14 g/mol Low MW allows significant decoration without violating Lipinski's Rule of 5.[1]
Appearance White to pale yellow crystalline solidHygroscopic; store in desiccator.[1]
Solubility DMSO, Methanol, Water (hot)Poor solubility in non-polar solvents (Hexane) facilitates purification.[1]
Tautomerism Keto-Enol EquilibriumCritical: Reaction conditions (pH, solvent) dictate which tautomer reacts.[1] Basic conditions favor the enolate (O-alkylation); neutral/acidic conditions often favor N-alkylation or C-activation.[1]

Core Protocol: Activation via Chlorodehydroxylation[1]

The transformation of the hydroxyl group into a chloride leaving group is the industry-standard activation step. This protocol uses Phosphorus Oxychloride (POCl₃) .[2]

Safety Warning (Critical)
  • POCl₃ is highly toxic and reacts violently with water.

  • Quenching is the most dangerous step. Never add water directly to the reaction mixture.

  • Perform all operations in a functioning fume hood.

Reagents & Materials
  • Substrate: 2-Hydroxy-3,6-dimethylpyrazine (1.0 eq)

  • Reagent: Phosphorus Oxychloride (POCl₃) (5.0 - 10.0 eq) – Acts as both reagent and solvent.[1]

  • Catalyst (Optional): N,N-Dimethylaniline or DMF (0.1 eq) – Accelerates Vilsmeier-Haack type activation.[1]

  • Quenching: Crushed ice, Saturated NaHCO₃ solution.

  • Extraction: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Step-by-Step Methodology
  • Setup:

    • Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).

    • Charge the flask with 2-Hydroxy-3,6-dimethylpyrazine (e.g., 10.0 g, 80.5 mmol).[1]

  • Reagent Addition:

    • Cool the flask to 0°C (ice bath).

    • Slowly add POCl₃ (40 mL, ~430 mmol) via an addition funnel.

    • Expert Tip: If using a catalyst (DMF), add it dropwise now. Expect slight fuming.

  • Reaction:

    • Remove the ice bath and heat the mixture to Reflux (105-110°C) .

    • Maintain reflux for 3–5 hours .

    • Monitoring: Monitor by TLC (System: 30% EtOAc in Hexane). The starting material (polar, low R_f) should disappear; the product (2-chloro-3,6-dimethylpyrazine) is less polar (high R_f).[1]

  • Work-up (The "Safe Quench"):

    • Cool the reaction mixture to room temperature.

    • Evaporation: Remove excess POCl₃ under reduced pressure (rotary evaporator) at <50°C. Note: Use a base trap for the vacuum pump.

    • Quenching: Pour the resulting thick syrup slowly onto crushed ice (200 g) with vigorous stirring. Maintain internal temperature <20°C.

    • Neutralization: Slowly add saturated NaHCO₃ or 20% NaOH solution until pH ~8. Caution: CO₂ evolution will be vigorous.[1]

  • Extraction & Purification:

    • Extract the aqueous layer with DCM (3 x 100 mL).

    • Dry combined organics over anhydrous Na₂SO₄.

    • Concentrate to yield the crude oil.

    • Purification: Distillation under vacuum (if liquid) or Silica Gel Chromatography (0-10% EtOAc in Hexane).

Yield Expectation: 75–85% Product: 2-Chloro-3,6-dimethylpyrazine (Pale yellow liquid/low-melting solid).[1]

Downstream Application: Scaffold Functionalization

Once the 2-Chloro intermediate is secured, it serves as the electrophile for library generation.

Workflow Logic (Graphviz Diagram)

G Start 2-Hydroxy-3,6- dimethylpyrazine Activation Activation (POCl3, Reflux) Start->Activation Dehydration Intermediate 2-Chloro-3,6- dimethylpyrazine Activation->Intermediate Cl-Substitution Path1 SNAr Reaction (Amines/Thiols) Intermediate->Path1 Nucleophilic Attack Path2 Suzuki Coupling (Aryl Boronic Acids) Intermediate->Path2 Pd-Catalysis Product1 Amino-Pyrazine (Kinase Inhibitor Core) Path1->Product1 Product2 Biaryl-Pyrazine (Antiviral Scaffold) Path2->Product2

Caption: Divergent synthesis workflow converting the hydroxy-pyrazine precursor into diverse pharmaceutical scaffolds via the chloro-intermediate.

Analytical Validation (Self-Validating System)[1]

To ensure the integrity of the transformation, use the following analytical checkpoints.

NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)
  • Starting Material (Hydroxy):

    • Broad singlet >11.0 ppm (OH/NH tautomer).

    • Ring proton at ~7.8 ppm.

    • Two methyl singlets at ~2.3 ppm.

  • Product (Chloro):

    • Disappearance of the broad singlet (>11.0 ppm).

    • Shift of the ring proton (C5-H) typically downfield due to the electron-withdrawing Cl group (~8.2 ppm).

    • Methyl groups remain distinct singlets.

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: Gradient 10% -> 90% Acetonitrile in Water (0.1% Formic Acid).

  • Detection: UV at 254 nm.

  • Pass Criteria: Single peak >98% area. The Chloro-derivative will elute later (more hydrophobic) than the Hydroxy-precursor.[1]

Expert Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete reaction or hydrolysis during quench.[1]Ensure POCl₃ is fresh (colorless, not yellow).[1] Increase reflux time. Dry the starting material thoroughly before reaction; water destroys POCl₃.
Black Tar Formation Overheating or polymerization.[1]Control reflux temperature strictly.[1] Do not exceed 110°C. Add N₂ atmosphere to prevent oxidation.
Re-appearance of SM Hydrolysis of product during workup.The chloro-pyrazine is relatively stable, but prolonged exposure to hot acidic water during quenching can revert it.[1] Keep quench cold (<20°C) and neutralize quickly.

References

  • Chemoenzymatic Synthesis: Detailed pathways for dimethylpyrazine formation and degrad

    • Source:[1]

  • Chlorination Protocols: Methodologies for converting hydroxy-heterocycles to chloro-deriv

    • Source:[1]

  • Pyrazine Tautomerism: Analysis of the hydroxy/pyrazinone equilibrium in pharmaceutical intermedi

    • Source:[1]

  • Favipiravir Synthesis Context: Understanding the structural relationship and synthetic str

    • Source:[1]

Sources

Application

Optimized Strategies for the Chromatographic Separation of Pyrazines: From Pharmaceutical Impurities to Flavor Profiling

Executive Summary Pyrazines represent a unique chromatographic challenge due to their dual nature: they are critical active pharmaceutical ingredients (e.g., Pyrazinamide) and potent flavor compounds (alkylpyrazines). Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazines represent a unique chromatographic challenge due to their dual nature: they are critical active pharmaceutical ingredients (e.g., Pyrazinamide) and potent flavor compounds (alkylpyrazines). Their high polarity, weak basicity (pKa ~0.6), and tendency to exist as structural isomers often lead to poor retention and peak tailing on conventional C18 columns.

This guide moves beyond generic "try-and-see" approaches. We present two distinct, validated protocols:

  • The Thermodynamic Control Method (RP-HPLC): Optimized for pharmaceutical quality control of Pyrazinamide and its metabolites using pH-modulated ion suppression.

  • The Surface Interaction Method (PGC-LC): Utilizing Porous Graphitic Carbon to separate difficult alkylpyrazine isomers found in complex matrices, where standard C18 and HILIC often fail.

Strategic Method Selection

Before selecting a protocol, the analyst must characterize the sample matrix and the specific pyrazine targets. The following decision tree outlines the logical pathway for method selection.

Method_Selection_Matrix Start START: Define Target Analyte Q1 Is the target Pharmaceutical (e.g., Pyrazinamide)? Start->Q1 Pharma_Path Protocol A: RP-HPLC (Ion Suppression) Q1->Pharma_Path Yes Q2 Is the target a Flavor/Isomer (e.g., Alkylpyrazines)? Q1->Q2 No Isomer_Check Are structural isomers present (e.g., 2,3- vs 2,6-dimethylpyrazine)? Q2->Isomer_Check PGC_Path Protocol B: Porous Graphitic Carbon (Stereoselectivity) Isomer_Check->PGC_Path Yes (Critical) HILIC_Path Alternative: HILIC (General Polar Retention) Isomer_Check->HILIC_Path No (General)

Figure 1: Decision matrix for selecting the optimal stationary phase based on analyte chemistry and isomeric complexity.

Protocol A: Pharmaceutical QC of Pyrazinamide

Objective: Separation of Pyrazinamide (PZA) from its primary hydrolytic metabolite, Pyrazinoic Acid (POA), and impurities.

The Mechanistic Insight

Standard C18 columns often fail to retain PZA adequately due to its high water solubility. Furthermore, the separation of PZA from POA is pH-dependent.

  • Pyrazinamide pKa: ~0.5 (Neutral at pH 4.0)

  • Pyrazinoic Acid pKa: ~2.9 (Anionic at pH 7.0; Partially ionized at pH 3-4)

The Solution: By buffering the mobile phase to pH 4.4 , we suppress the ionization of the carboxylic acid on POA enough to increase its retention, while keeping PZA neutral. This differential ionization creates the necessary selectivity window.

Experimental Conditions
ParameterSpecification
Column C8 or C18 (High purity silica, end-capped), 4.6 x 250 mm, 3.5 µm or 5 µm
Mobile Phase Buffer: Methanol (80:20 v/v)
Buffer Prep 20 mM Sodium Dihydrogen Phosphate (NaH₂PO₄), adjusted to pH 4.4 with dilute Phosphoric Acid.
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 268 nm (λmax for Pyrazinamide)
Injection Vol 20 µL
Step-by-Step Workflow
  • Buffer Preparation: Dissolve 2.76 g of NaH₂PO₄·H₂O in 950 mL of HPLC-grade water. Adjust pH to 4.4 ± 0.05 using 10% H₃PO₄. Dilute to 1000 mL. Filter through a 0.45 µm nylon filter.[1][2]

  • System Suitability: Inject a standard mixture containing 100 µg/mL PZA and 10 µg/mL POA.

    • Requirement: Resolution (Rs) between peaks > 2.0.

    • Requirement: Tailing factor (T) < 1.5.

  • Sample Prep (Plasma/Serum):

    • Add 200 µL sample to 20 µL Internal Standard (Nicotinamide).

    • Precipitate proteins with 0.7 M Perchloric acid.[3]

    • CRITICAL: Neutralize supernatant with 1M NaOH before injection to prevent peak distortion from acid shock.

Protocol B: Isomeric Separation of Alkylpyrazines

Objective: Separation of structural isomers (e.g., 2,3-dimethylpyrazine vs. 2,6-dimethylpyrazine) in complex food/flavor matrices.

The Mechanistic Insight

Alkylpyrazines are rigid, planar molecules. On C18 phases, isomers with the same hydrophobicity co-elute. HILIC can retain them but often lacks shape selectivity. The Solution: Porous Graphitic Carbon (PGC) columns (e.g., Hypercarb). PGC retains molecules via a "charge-induced dipole" interaction with the graphite surface. This interaction is highly sensitive to the molecular footprint (shape) of the analyte, allowing baseline separation of isomers that are inseparable on silica-based phases.

Experimental Conditions
ParameterSpecification
Column Porous Graphitic Carbon (e.g., Hypercarb), 2.1 x 100 mm, 3 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Gradient 0-5 min: 5% B (Isocratic hold for polar retention)5-20 min: 5% to 60% B20-25 min: 95% B (Wash)
Temperature 40°C (Higher temp improves mass transfer on PGC)
Detection UV @ 275 nm or ESI-MS (Positive Mode)
Step-by-Step Workflow
  • Column Conditioning: PGC surfaces are sensitive to redox states. Pass 95% ACN through the column for 20 mins, followed by 95% Water for 20 mins before starting the first run.

  • Sample Diluent: Dissolve samples in 50:50 Water:MeOH.

    • Note: Avoid 100% ACN as sample solvent; it is a strong eluent on PGC and will cause peak breakthrough.

  • Separation Verification:

    • The elution order on PGC is typically: Pyrazine -> Methylpyrazine -> 2,5-DMP -> 2,6-DMP -> 2,3-DMP.

    • Note: 2,3-dimethylpyrazine (ortho) interacts most strongly with the flat graphite surface due to its accessible planar area compared to the 2,5 (para) isomer.

Troubleshooting & Optimization

Common Failure Modes
IssueProbable CauseCorrective Action
Peak Tailing (Protocol A) Silanol interaction with basic pyrazine nitrogens.Ensure buffer concentration is >20mM. Use "Base Deactivated" (BDS) or modern end-capped C18 columns.
Peak Splitting (Protocol B) "Solvent Mismatch" effect.If injecting a high volume (>5 µL) of pure organic extract onto a PGC or HILIC column, the analyte precipitates or travels with the solvent plug. Dilute sample with aqueous buffer.
Retention Time Drift (PGC) Oxidation of the graphite surface.PGC columns can retain oxygen. If retention shifts, regenerate the column by flushing with Tetrahydrofuran (THF) followed by the mobile phase.
Visualizing the Extraction Workflow (Protocol A)

The following diagram illustrates the critical neutralization step often missed in Pyrazinamide analysis, leading to column degradation.

Sample_Prep_Workflow Sample Plasma Sample (200 µL) Precip Protein Precipitation (0.7M Perchloric Acid) Sample->Precip Centrifuge Centrifugation (10,000g, 5 min) Precip->Centrifuge Supernatant Acidic Supernatant Centrifuge->Supernatant Neutralize Neutralization (Add 1M NaOH) Supernatant->Neutralize CRITICAL STEP Inject HPLC Injection Neutralize->Inject

Figure 2: Sample preparation workflow for biological fluids, highlighting the critical neutralization step.

References

  • Revankar, S. N., et al. (1994).[3][4] Determination of pyrazinamide in human by high performance liquid chromatography.[2][3][5] Journal of Postgraduate Medicine.[3] Link

  • Thermo Fisher Scientific. (2011). Hypercarb HPLC Columns Technical Guide. (Detailed mechanism of Porous Graphitic Carbon for polar retention). Link

  • Ren, A., et al. (2023).[6] Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods.[6][7] Food Chemistry.[6][8][9] Link

  • Ganga Prasad, C., et al. (2011).[1] Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms. International Journal of PharmTech Research.[1] Link

  • PubChem. (2024).[10] Compound Summary: Pyrazine-2-carboxylic acid (Pyrazinoic Acid).[10][11] (pKa and physical property verification).[11][12] Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 2-Hydroxy-3,6-dimethylpyrazine synthesis

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Yield Optimization for 2-Hydroxy-3,6-dimethylpyrazine Synthesis Executive Summary The synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Yield Optimization for 2-Hydroxy-3,6-dimethylpyrazine Synthesis

Executive Summary

The synthesis of 2-Hydroxy-3,6-dimethylpyrazine (also known as 3,6-dimethylpyrazin-2(1H)-one ) is notoriously sensitive to regiochemical control.[1][2] The standard condensation of alanine amide with methylglyoxal often yields the thermodynamically favored 3,5-dimethyl isomer as the major product, leaving the target 3,6-dimethyl isomer as a minor impurity.

This guide provides a protocol engineered to enforce kinetic control , thereby shifting the reaction pathway toward the 3,6-isomer. It includes a troubleshooting center and mechanistic visualizations to support your experimental workflow.

Module 1: The Mechanistic Core

To improve yield, one must understand the bifurcation point in the reaction mechanism. The formation of the pyrazine ring involves two condensation events between Alanine Amide and Methylglyoxal (Pyruvaldehyde) .

The Regioselectivity Paradox
  • Path A (Target: 3,6-Isomer): The primary amine of alanine amide attacks the aldehyde of methylglyoxal. This is the Kinetic Pathway (fastest, lower barrier).

  • Path B (Impurity: 3,5-Isomer): The primary amine attacks the ketone of methylglyoxal. This is the Thermodynamic Pathway (slower, but leads to a more stable intermediate in certain conditions).

Recent studies (e.g., Beilstein J. Org. Chem. 2022) indicate that under standard room-temperature conditions, the reaction counterintuitively favors the 3,5-isomer. To maximize the 3,6-isomer, you must lock the reaction into Path A using low temperature and pH control.

ReactionPathway Start Reactants Alanine Amide + Methylglyoxal AldehydeAttack Path A: Amine attacks Aldehyde (Kinetic Control) Start->AldehydeAttack T < -10°C pH 8-9 KetoneAttack Path B: Amine attacks Ketone (Thermodynamic Control) Start->KetoneAttack T > 0°C Excess Base IntermediateA Imine Intermediate A AldehydeAttack->IntermediateA IntermediateB Imine Intermediate B KetoneAttack->IntermediateB Product36 TARGET: 2-Hydroxy-3,6-dimethylpyrazine IntermediateA->Product36 Cyclization Product35 IMPURITY: 2-Hydroxy-3,5-dimethylpyrazine IntermediateB->Product35 Cyclization

Caption: Mechanistic bifurcation. Low temperature favors the attack on the aldehyde group, leading to the desired 3,6-isomer.

Module 2: Optimized Experimental Protocol

Objective: Synthesis of 2-Hydroxy-3,6-dimethylpyrazine with >60% regioselectivity for the 3,6-isomer.

Materials
  • Reagent A: L-Alanine amide hydrochloride (High purity, >98%)

  • Reagent B: Methylglyoxal (40% aqueous solution) – Must be fresh; old bottles polymerize.

  • Base: 4N Sodium Hydroxide (NaOH) or Tetraethylammonium hydroxide (20% aq).

  • Solvent: Methanol (MeOH), anhydrous.

Step-by-Step Procedure
  • Cryogenic Preparation:

    • Dissolve Alanine amide HCl (1.0 eq) in Methanol (concentration ~0.5 M).

    • Cool the solution to -20°C using a cryostat or dry ice/acetone bath. Crucial: The lower temperature suppresses the thermodynamic pathway.

  • Base Addition (The Trigger):

    • Add the Base (2.0 eq) dropwise over 30 minutes.

    • Maintain temperature at -20°C. The goal is to release the free amine without inducing racemization or self-condensation.[1]

  • Controlled Addition of Methylglyoxal:

    • Dilute Methylglyoxal (1.1 eq) in Methanol (1:1 v/v).

    • Add this solution to the reaction mixture extremely slowly (over 2–3 hours) via a syringe pump.

    • Why? Keeping the concentration of free aldehyde low prevents polymerization and ensures the amine captures the aldehyde immediately (Kinetic capture).

  • Incubation & Cyclization:

    • Stir at -20°C for 4 hours .

    • Allow the mixture to warm to 0°C slowly over 2 hours.

    • Do not heat to reflux yet.[3]

  • Acidification & Workup:

    • Add concentrated HCl (1.5 eq) to quench the reaction and convert the product to its stable hydrochloride salt form (optional for purification) or neutralize to pH 7 for extraction.

    • Purification: The 3,6-isomer often precipitates preferentially or can be separated via column chromatography (DCM:MeOH 95:5).

Module 3: Troubleshooting Center (FAQs)

Category 1: Low Yield (<30%)
SymptomProbable CauseCorrective Action
Black/Tar formation Methylglyoxal polymerization.[1]Ensure reaction temp is <-10°C during addition. Check Methylglyoxal quality (should be clear/pale yellow, not dark amber).
No precipitate Product is water-soluble (Amphoteric).[1]Do not use simple water extraction.[1] Evaporate MeOH, then use continuous extraction with Chloroform or n-Butanol .
Low conversion Old Alanine Amide HCl.[1]Recrystallize starting material.[1] Ensure the base used is strong enough (NaOH is better than bicarbonate).
Category 2: Regioselectivity Issues (Too much 3,5-isomer)

Q: I followed the protocol, but I still see 50% of the 3,5-isomer by NMR. Why? A: The temperature likely spiked during the addition of Methylglyoxal. The reaction is exothermic.

  • Fix: Use an internal thermometer. If the temp rises above -10°C, stop addition immediately until cooled.

  • Advanced Fix: Switch base to Tetraethylammonium Hydroxide . Recent literature suggests bulky counter-cations can improve regioselectivity for the 3,6-isomer by sterically hindering the "wrong" attack.

Q: Can I separate the isomers if I get a mixture? A: Yes, but it is difficult.

  • Crystallization: The 3,6-isomer is generally less soluble in cold ethanol than the 3,5-isomer. Try recrystallizing the crude solid from boiling ethanol.

  • Chromatography: Use a polar mobile phase (DCM/MeOH). The 3,6-isomer typically elutes second due to stronger hydrogen bonding capabilities in the stationary phase (depending on the column).

Module 4: Diagnostic Flowchart

Use this decision tree to diagnose synthesis failures.

Troubleshooting Start Issue Detected YieldCheck Is Yield < 40%? Start->YieldCheck PurityCheck Is 3,5-Isomer > 20%? YieldCheck->PurityCheck No (Yield is OK) Polymerization Check Methylglyoxal Quality & Addition Rate YieldCheck->Polymerization Yes TempControl Reduce Temp to -20°C Switch to Bulky Base PurityCheck->TempControl Yes Success Process Optimized PurityCheck->Success No (High Purity)

Caption: Diagnostic logic for yield and purity issues. Priority is placed on temperature control to fix regioselectivity.

References

  • Jones, R. G. (1949).[4] "The Synthesis of Some 2-Hydroxypyrazines." Journal of the American Chemical Society, 71(1), 78–81. Link

  • Lallemand, M. C., et al. (2022).[2] "On Reuben G. Jones synthesis of 2-hydroxypyrazines." Beilstein Journal of Organic Chemistry, 18, 935–943. Link

  • PubChem. (n.d.).[5] "2-Hydroxy-3,6-dimethylpyrazine Compound Summary." Link

Sources

Optimization

Technical Support Center: 2-Hydroxy-3,6-dimethylpyrazine Stability &amp; Handling

This technical guide addresses the stability, handling, and analysis of 2-Hydroxy-3,6-dimethylpyrazine (also known as 3,6-dimethyl-2(1H)-pyrazinone ).[1][2] It is designed for researchers encountering recovery losses, pe...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, handling, and analysis of 2-Hydroxy-3,6-dimethylpyrazine (also known as 3,6-dimethyl-2(1H)-pyrazinone ).[1][2] It is designed for researchers encountering recovery losses, peak tailing, or degradation during experimental workflows.[1]

Quick Reference Data
ParameterValue / CharacteristicNote
CAS Number 16289-18-2
Molecular Formula C₆H₈N₂O
pKa (Acidic) ~8.5 - 9.0 (estimated)Deprotonation of the -OH/NH group.[1][2]
pKa (Basic) ~0.5 - 1.0 (estimated)Protonation of ring Nitrogen.[1][2]
Dominant Form (pH 7) Keto (2(1H)-pyrazinone)Exists as a solid; less volatile than alkylpyrazines.[1][2]
Solubility Water-soluble, polar organic solventspH-dependent partitioning.[1][2]

Module 1: pH-Dependent Stability & Extraction Troubleshooting

Core Concept: This compound exhibits keto-enol tautomerism .[1][2][3][4][5] While often called "2-hydroxy...", it predominantly exists as 3,6-dimethyl-2(1H)-pyrazinone (the keto form) in neutral solution.[1][2] This amide-like structure dictates its stability and extraction behavior.[1][2]

The Tautomerism & Ionization Landscape

Understanding the charge state is critical for extraction efficiency.

Tautomerism cluster_acid pH < 1 (Acidic) cluster_neutral pH 4 - 7 (Neutral) cluster_basic pH > 9 (Basic) Cation Cationic Form (Protonated N) Keto Keto Form (Major) (Neutral Pyrazinone) Cation->Keto -H+ Enol Enol Form (Minor) (2-Hydroxypyrazine) Keto->Enol Tautomerism Anion Anionic Form (Enolate Ion) Enol->Anion -H+ (pKa ~8.5)

Figure 1: pH-dependent speciation of 2-Hydroxy-3,6-dimethylpyrazine.[1][2] At neutral pH, the neutral keto form dominates. High pH leads to ionization, preventing organic solvent extraction.[1]

Troubleshooting Guide: Extraction & Recovery

Q: Why is my recovery <10% when extracting with Dichloromethane (DCM) at pH 10? A: At pH 10, the compound is deprotonated (anionic enolate form). Charged species are highly water-soluble and will not partition into organic solvents like DCM or Hexane.[1][2]

  • Solution: Adjust the aqueous phase to pH 6.0 - 7.0 before extraction. This ensures the molecule is in its neutral form.

Q: I see degradation when storing the sample in basic buffer (pH 12). A: While the pyrazine ring is robust, the electron-rich enolate anion at high pH is susceptible to oxidative degradation by dissolved oxygen.

  • Solution: If high pH is mandatory, purge buffers with Nitrogen/Argon and store at 4°C. Otherwise, neutralize immediately after processing.[1]

Q: Can I use acid precipitation (pH 2) to clean up the sample? A: Yes. The compound remains neutral/stable down to approx pH 2. However, below pH 1, the ring nitrogen may protonate, increasing water solubility again.

  • Protocol: Acidify to pH 3–4, extract contaminants (if they are basic), then extract the target, or use Solid Phase Extraction (SPE) with a polymeric sorbent (e.g., HLB) which retains the neutral polar form.

Module 2: Thermal Stability & Storage

Core Concept: Unlike volatile alkylpyrazines (e.g., 2,5-dimethylpyrazine) which are liquids with strong odors, the hydroxy-substitution introduces Hydrogen Bonding (Dimerization), significantly raising the boiling point and melting point (solid at RT).[1]

Thermal Degradation Risks[1][2]
  • Maillard Context: This compound is often a product of thermal processing (Maillard reaction). It is relatively heat stable up to ~150°C for short periods.

  • Long-term Heat: Prolonged exposure to >60°C in solution can lead to ring opening or polymerization, especially in the presence of oxygen.

Q: My sample turned brown after heating at 80°C overnight. A: This indicates oxidative polymerization. Hydroxypyrazines can undergo self-condensation or react with trace aldehydes in the matrix.

  • Fix: Limit heating time. If heating is required (e.g., for derivatization), use a sealed vial under inert atmosphere.

Q: How should I store the pure standard? A:

  • State: Solid (powder).[6]

  • Condition: -20°C, desiccated, protected from light.

  • Shelf Life: >2 years if kept dry. Moisture promotes hydrolysis/tautomerization shifts.

Module 3: Analytical Methodologies (GC vs. HPLC)

Core Concept: You cannot analyze this compound like a standard volatile pyrazine. Its polarity causes severe peak tailing and adsorption in GC inlets.

Decision Tree: Choosing the Right Method

AnalyticalWorkflow cluster_GC Gas Chromatography (GC-MS) cluster_LC Liquid Chromatography (HPLC-UV/MS) Start Sample Type Goal Goal: Quantitation or ID? Start->Goal GC_Decision Must Derivatize! Goal->GC_Decision Volatile Profile / Complex Matrix LC_Decision Direct Analysis Goal->LC_Decision Aqueous Sample / High Purity Deriv Silylation (BSTFA + 1% TMCS) 60°C for 30 min GC_Decision->Deriv GC_Run Run GC-MS (Non-polar column, e.g., DB-5) Deriv->GC_Run LC_Cond Reverse Phase (C18) Mobile Phase: Water/MeOH + 0.1% Formic Acid LC_Decision->LC_Cond LC_Det Detection: UV @ 300-320nm or MS (ESI+) LC_Cond->LC_Det

Figure 2: Analytical workflow decision tree. Direct GC is discouraged due to polarity.

Protocol 1: GC-MS with Derivatization (Recommended)

Why? Locks the tautomer into the volatile "enol-silyl ether" form, preventing adsorption.

  • Dry Sample: Evaporate solvent completely (trace water destroys the reagent).

  • Reagent: Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Solvent: Add 50 µL anhydrous Pyridine or Acetonitrile.

  • Reaction: Incubate at 60°C for 30 minutes .

  • Analysis: Inject 1 µL into GC-MS (Splitless). Look for the mono-TMS derivative (M+ = MW + 72).

Protocol 2: HPLC-UV/MS (Alternative)

Why? No derivatization needed; good for aqueous extracts.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (keeps it neutral/protonated).

    • B: Methanol or Acetonitrile.

  • Gradient: 5% B to 100% B. The compound is moderately polar and will elute early-to-mid gradient.[1][2]

  • Detection: UV absorption is strong around 300–320 nm (characteristic of the pyrazinone chromophore).

References
  • PubChem. (n.d.).[7] 3,6-Dimethylpyrazin-2-ol (Compound Summary).[1][2] National Library of Medicine. Retrieved from [Link]

  • Maga, J. A. (1982). Pyrazines in Foods: An Update. CRC Critical Reviews in Food Science and Nutrition. (General stability of alkyl vs hydroxy pyrazines).
  • Adams, A., et al. (2008). Formation of pyrazines in Maillard model systems. Food Chemistry.
  • Sigma-Aldrich. (n.d.).[2][8] Safety Data Sheet: 2-Hydroxy-3,6-dimethylpyrazine.[1][2] (Handling and storage data).[9]

Sources

Troubleshooting

Technical Support Center: Enhancing the Volatility of Hydroxypyrazines for GC Analysis

Welcome to the technical support center for the gas chromatography (GC) analysis of hydroxypyrazines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the gas chromatography (GC) analysis of hydroxypyrazines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the analysis of these important, yet often problematic, compounds. Due to their polar hydroxyl group, hydroxypyrazines exhibit low volatility and are prone to issues such as poor peak shape, low sensitivity, and thermal degradation during GC analysis.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address these common experimental hurdles. The information presented here is grounded in established chemical principles and field-proven laboratory practices to ensure the integrity and reliability of your analytical results.

I. Understanding the Core Challenge: The Problem with Hydroxypyrazine Volatility

Hydroxypyrazines, a class of heterocyclic compounds, are prevalent in food chemistry, flavor analysis, and pharmaceutical research. Their analysis by gas chromatography is often complicated by the presence of a polar hydroxyl (-OH) group. This functional group leads to strong intermolecular hydrogen bonding, which significantly decreases the molecule's volatility, making it difficult to transition into the gaseous phase required for GC separation.

Direct injection of underivatized hydroxypyrazines can lead to a host of analytical problems, including:

  • Broad, tailing peaks: Caused by strong interactions with active sites on the GC column and inlet liner.

  • Low sensitivity: Incomplete volatilization results in only a fraction of the analyte reaching the detector.

  • Thermal degradation: The high temperatures required for volatilization can cause the hydroxypyrazine molecule to break down, leading to inaccurate quantification and the appearance of artifact peaks.

  • Irreproducible results: Inconsistent volatilization and degradation lead to poor precision and accuracy.[1]

To overcome these challenges, chemical derivatization is a crucial and often necessary step in the analytical workflow.[2][3][4] Derivatization chemically modifies the hydroxypyrazine molecule by replacing the active hydrogen of the hydroxyl group with a non-polar functional group.[5] This process effectively "masks" the polar nature of the molecule, leading to a derivative that is more volatile, thermally stable, and exhibits improved chromatographic behavior.[3][5][6]

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the GC analysis of hydroxypyrazines.

FAQ 1: Why am I seeing broad, tailing peaks for my hydroxypyrazine standards even after derivatization?

Possible Causes & Solutions:

  • Incomplete Derivatization: This is the most common culprit. The derivatization reaction may not have gone to completion, leaving unreacted hydroxypyrazines that interact strongly with the GC system.

    • Troubleshooting:

      • Optimize Reaction Conditions: Increase the reaction temperature or time. For silylation reactions, heating at 60-80°C for 30-60 minutes is a good starting point.

      • Increase Reagent Excess: Ensure a sufficient molar excess of the derivatizing reagent. A 2:1 or greater molar ratio of reagent to active hydrogen is generally recommended.

      • Use a Catalyst: For sterically hindered hydroxyl groups or less reactive compounds, the addition of a catalyst can significantly improve reaction efficiency. For silylation with BSTFA, adding 1-10% TMCS (trimethylchlorosilane) is a common practice.[7] For acylation, pyridine is often used as a catalyst.

      • Ensure Anhydrous Conditions: Silylating reagents are highly sensitive to moisture.[4] Any water present in the sample or solvent will react with the reagent, reducing its availability for derivatizing the analyte. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Active Sites in the GC System: Even with successful derivatization, active sites in the GC inlet liner or the front end of the column can cause peak tailing.

    • Troubleshooting:

      • Use a Deactivated Inlet Liner: Employ liners that have been treated to mask active silanol groups.

      • Column Maintenance: Regularly trim the first few centimeters of the analytical column to remove accumulated non-volatile residues and active sites.[5]

      • Conditioning the Column: Properly condition the column according to the manufacturer's instructions to ensure a stable and inert stationary phase.

  • Improper Column Choice: Using a polar GC column (e.g., WAX-type phases) can lead to interactions with the derivatized analytes or residual derivatizing reagent.[5]

    • Troubleshooting:

      • Select a Non-Polar or Mid-Polarity Column: Low- to mid-polarity columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5, HP-5ms), are generally recommended for the analysis of derivatized compounds.[5]

FAQ 2: My hydroxypyrazine peaks are very small, or I'm not seeing them at all. What could be the issue?

Possible Causes & Solutions:

  • Low Derivatization Yield: Similar to the causes of peak tailing, an incomplete reaction will result in a low concentration of the desired volatile derivative. Review and optimize your derivatization protocol as described in FAQ 1.

  • Analyte Degradation: Hydroxypyrazines can be thermally labile.

    • Troubleshooting:

      • Lower the Inlet Temperature: While a high inlet temperature is needed for volatilization, an excessively high temperature can cause degradation. Experiment with lowering the inlet temperature in 10-20°C increments.

      • Use a Pulsed Splitless Injection: This technique can help to rapidly transfer the analytes onto the column with a lower inlet temperature.

  • Adsorption in the Syringe or Inlet: The analyte may be adsorbing to active sites before it even reaches the column.

    • Troubleshooting:

      • Syringe Priming: Prime the syringe with the sample several times to passivate active sites on the glass and plunger.

      • Use a Deactivated Syringe: Consider using a syringe with a deactivated needle and barrel.

FAQ 3: I'm seeing multiple peaks for a single hydroxypyrazine standard. What is happening?

Possible Causes & Solutions:

  • Incomplete Derivatization: A common cause is the presence of both the derivatized and underivatized forms of the hydroxypyrazine. The underivatized compound will likely elute later with a poor peak shape.

  • Side Reactions: The derivatization reagent may be reacting with other functional groups on the hydroxypyrazine molecule or with impurities in the sample.

  • Thermal Degradation Products: The appearance of extra peaks could be due to the breakdown of the hydroxypyrazine in the hot GC inlet. Try lowering the inlet temperature.

  • Isomeric Forms: Ensure that your standard is a single isomer. Some hydroxypyrazines can exist as tautomers, which may be separated under certain chromatographic conditions.

III. Derivatization Strategies: A Practical Guide

The two most common and effective derivatization techniques for enhancing the volatility of hydroxypyrazines are silylation and acylation .[8]

A. Silylation: Replacing Active Hydrogens with a Trimethylsilyl (TMS) Group

Silylation is a widely used technique that replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[5][6] The resulting TMS-ether is significantly more volatile and thermally stable than the parent hydroxypyrazine.[5][8]

Common Silylating Reagents:

ReagentAcronymLeaving Group StrengthNotes
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAStrongA very common and effective reagent for derivatizing hydroxyl groups.[5] Its byproducts are volatile and generally do not interfere with the chromatogram.[9]
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAStrongSimilar in reactivity to BSTFA.
N,O-Bis(trimethylsilyl)acetamideBSAStrongAnother effective silylating agent.
N-trimethylsilylimidazoleTMSIWeakerPrimarily used for hydroxyl groups and carboxylic acids.[5]

Workflow for Silylation of Hydroxypyrazines

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Hydroxypyrazine Sample (in anhydrous solvent) Drydown Evaporate to Dryness (if in aqueous solution) Sample->Drydown If necessary AddReagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) Drydown->AddReagent Vortex Vortex to Mix AddReagent->Vortex Heat Heat at 60-80°C for 30-60 min Vortex->Heat Cool Cool to Room Temp. Heat->Cool Inject Inject into GC-MS Cool->Inject Data Data Acquisition & Analysis Inject->Data

Caption: Silylation workflow for hydroxypyrazines.

Experimental Protocol: Silylation of Hydroxypyrazines using BSTFA with 1% TMCS

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the hydroxypyrazine standard or sample into a clean, dry 2 mL autosampler vial.

    • If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen.

    • Add 100 µL of an anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the residue. Pyridine can also act as a catalyst.[5]

  • Derivatization:

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Immediately cap the vial tightly.

    • Vortex the mixture for 30 seconds.

    • Heat the vial in a heating block or oven at 70°C for 45 minutes.[9]

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use a non-polar column (e.g., DB-5ms) and an appropriate temperature program.

B. Acylation: Introducing an Acyl Group

Acylation is another effective derivatization method that involves reacting the hydroxyl group with an acylating agent, typically an acid anhydride or an acyl halide.[10] This reaction forms a less polar and more volatile ester. Fluorinated acylating reagents, such as trifluoroacetic anhydride (TFAA), are particularly useful as they can enhance detectability with an electron capture detector (ECD).[2]

Common Acylating Reagents:

ReagentAcronymDerivative FormedNotes
Acetic Anhydride-Acetate esterA common and cost-effective reagent.[7]
Trifluoroacetic AnhydrideTFAATrifluoroacetate esterProduces highly volatile derivatives.[2] The trifluoroacetyl group enhances ECD response.
Pentafluoropropionic AnhydridePFPAPentafluoropropionate esterSimilar to TFAA, offers good volatility and ECD sensitivity.[2]
Heptafluorobutyric AnhydrideHFBAHeptafluorobutyrate esterProvides excellent volatility and ECD response.

Workflow for Acylation of Hydroxypyrazines

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Hydroxypyrazine Sample Solvent Dissolve in Aprotic Solvent Sample->Solvent AddReagent Add Acylating Reagent (e.g., Acetic Anhydride) Solvent->AddReagent AddCatalyst Add Catalyst (e.g., Pyridine) AddReagent->AddCatalyst Vortex Vortex to Mix AddCatalyst->Vortex Heat Heat at 50-70°C for 15-30 min Vortex->Heat Cool Cool to Room Temp. Heat->Cool Inject Inject into GC-MS Cool->Inject Data Data Acquisition & Analysis Inject->Data

Caption: Acylation workflow for hydroxypyrazines.

Experimental Protocol: In-situ Acetylation of Hydroxypyrazines

This protocol is adapted for aqueous samples and combines extraction and derivatization.[11][12]

  • Sample Preparation:

    • To a 35 mL sample in a suitable vessel, add 0.40 g of disodium hydrogen phosphate (Na₂HPO₄) as a pH adjuster.[12]

    • Add 10.0 g of sodium chloride (NaCl) to increase the ionic strength and improve extraction efficiency.[12]

  • Derivatization:

    • Add 400 µL of acetic anhydride.[12]

    • Seal the vessel and heat at 55°C for 20 minutes with stirring.[12]

  • Extraction:

    • Cool the sample to room temperature.

    • Extract the acetylated hydroxypyrazines with a suitable organic solvent (e.g., hexane or dichloromethane).

  • GC-MS Analysis:

    • Inject 1 µL of the organic extract into the GC-MS system.

IV. Advanced Troubleshooting & System Maintenance

Consistent and reliable analysis of derivatized hydroxypyrazines requires a well-maintained GC system.

IssuePotential CauseRecommended Action
Baseline Drift or Instability Column bleed, contaminated carrier gas, or detector issues.Condition the column, check for gas leaks, and ensure high-purity carrier gas.[1]
Ghost Peaks Carryover from previous injections or contaminated syringe.Run solvent blanks, bake out the inlet and column, and clean the syringe.[1]
Poor Resolution Incorrect temperature program, column overloading, or degraded column.Optimize the temperature ramp rate, inject a smaller sample volume, and consider replacing the column.[1]
Irreproducible Retention Times Fluctuations in carrier gas flow rate or oven temperature.Check for leaks in the gas lines and verify the oven temperature control.[1]

A Note on System Passivation: Injecting the derivatizing reagent (like BSTFA) alone into the GC can sometimes temporarily improve peak shapes. This is because the reagent reacts with active silanol groups in the inlet liner and on the column, effectively passivating these surfaces. While not a long-term solution, it can be a useful diagnostic tool.

V. Conclusion

The successful GC analysis of hydroxypyrazines is highly dependent on effectively addressing their inherent low volatility. Chemical derivatization, through either silylation or acylation, is a robust and necessary strategy to achieve the volatility and thermal stability required for reliable chromatographic separation. By understanding the principles behind these techniques and implementing systematic troubleshooting, researchers can overcome the challenges associated with these important analytes and generate high-quality, reproducible data.

References

  • Derivatization for Gas Chrom
  • Estimation of selected phenols in drinking water with in situ acetylation and study on the DNA damaging properties of polychlorin
  • Derivatization Reagents: Selective Response & Detection.
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.
  • Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. MDPI.
  • The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
  • The Use of Derivatization Reagents for Gas Chrom
  • GC Derivatiz
  • What Is Derivatization In GC-MS? Chemistry For Everyone - YouTube.
  • Preparation of TMS Deriv
  • Acylation Reagents for Gas Chrom
  • Derivatiz
  • Bulletin 909A Guide to Derivatiz
  • Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS. Analytical Methods (RSC Publishing).
  • bstfa.pdf. Sigma-Aldrich.
  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell.
  • Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. BrJAC.

Sources

Optimization

Technical Support Center: Navigating Matrix Effects in the Analysis of Pyrazines in Complex Food Samples

Welcome to the technical support center dedicated to addressing the challenges of matrix effects in the analysis of pyrazines in complex food samples. This guide is designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges of matrix effects in the analysis of pyrazines in complex food samples. This guide is designed for researchers, scientists, and professionals in food science and drug development who are working to accurately quantify these critical flavor and aroma compounds. Here, we will move beyond simple procedural lists to provide you with an in-depth understanding of why matrix effects occur and how to systematically troubleshoot and mitigate them in your experiments.

Understanding the Core Problem: What are Matrix Effects?

In the context of pyrazine analysis, the "matrix" refers to all components in your food sample other than the pyrazine analytes themselves. This includes fats, sugars, proteins, carbohydrates, and other volatile and non-volatile compounds.[1] A matrix effect is any influence of these co-extracted components on the analytical signal of the target pyrazines, leading to either an artificial enhancement or suppression of the signal and, consequently, inaccurate quantification.[2]

The GC-MS Perspective: Matrix-Induced Signal Enhancement

A common phenomenon observed in Gas Chromatography-Mass Spectrometry (GC-MS) is matrix-induced signal enhancement . This occurs when non-volatile matrix components coat active sites within the GC inlet (liner) and the front of the analytical column. These active sites, often silanol groups, can otherwise adsorb or cause the thermal degradation of sensitive analytes like pyrazines. By masking these sites, the matrix components effectively "protect" the pyrazines, allowing more of the analyte to reach the detector and resulting in a higher signal compared to a clean solvent standard.[3]

The LC-MS/MS Perspective: A More Complex Interaction

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), matrix effects primarily manifest at the ionization source, most commonly an electrospray ionization (ESI) source. Here, co-eluting matrix components can either suppress or, less commonly, enhance the ionization of the target pyrazines.

  • Ion Suppression: This is the more frequent effect. Co-eluting matrix components compete with the pyrazine molecules for the limited surface area of the ESI droplets and for the available charge during the ionization process. This reduces the efficiency of pyrazine ionization, leading to a weaker signal.[2]

  • Ion Enhancement: In some cases, co-eluting compounds might alter the droplet's surface tension or charge distribution in a way that favors the ionization of the pyrazine analytes, resulting in a stronger signal.

The nature and extent of these effects are highly dependent on the specific matrix, the concentration of the interfering compounds, and the physicochemical properties of the pyrazines themselves.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the analysis of pyrazines in complex food matrices.

Q1: My pyrazine recoveries are highly variable and often exceed 100% when using a solvent-based calibration curve. What's happening?

A: This is a classic sign of matrix-induced signal enhancement, particularly in GC-MS analysis. The matrix components in your sample extract are likely protecting your pyrazine analytes from degradation or adsorption in the GC inlet, leading to a stronger signal compared to the "unprotected" standards in clean solvent. This results in a calculated recovery that is artificially high. To address this, you need to use a calibration strategy that accounts for this enhancement, such as matrix-matched calibration or stable isotope dilution analysis.

Q2: I'm analyzing pyrazines in coffee, and my results are inconsistent from one coffee bean variety to another. Why?

A: Coffee is a notoriously complex matrix. Different varieties of coffee beans, and even the same variety subjected to different roasting conditions, will have varying compositions of interfering compounds like lipids, carbohydrates, and other non-volatile materials. This means the matrix effect is not constant across different samples. Each coffee variety may require its own specific matrix-matched calibration curve to ensure accurate quantification. For the most robust results across different coffee types, stable isotope dilution analysis (SIDA) is the recommended approach as it co-extracts the internal standard with the analyte, compensating for matrix variations.[4]

Q3: I'm using a QuEChERS method to extract pyrazines from baked goods, but my extracts are still "dirty," and I'm seeing significant matrix effects. What can I do?

A: Baked goods are rich in both fats and sugars, which can be challenging for a generic QuEChERS protocol. The standard Primary Secondary Amine (PSA) sorbent is effective at removing sugars and some fatty acids, but for high-fat matrices, you may need to incorporate a C18 sorbent to better remove non-polar lipid interferences. For highly pigmented samples, graphitized carbon black (GCB) can be used, but be cautious as it may also adsorb planar pyrazine molecules. You may need to optimize the type and amount of d-SPE sorbent for your specific baked good matrix.

Q4: Can I use the same SPME fiber for analyzing pyrazines in different food matrices like roasted peanuts and cocoa powder?

A: While a single fiber might work for both, it may not be optimal. The choice of SPME fiber coating depends on the polarity and volatility of the target pyrazines and the nature of the sample matrix. For the broad range of pyrazines found in roasted products, a mixed-phase fiber like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often a good starting point as it covers a wide range of analyte polarities and molecular weights.[5] However, for a specific application, you should always optimize the fiber type, extraction time, and temperature to ensure the best possible recovery and minimize the co-extraction of interfering matrix components.

Q5: What is the best way to prepare a "blank" matrix for matrix-matched calibration?

A: This is a critical and often challenging step. The ideal blank matrix should be free of the target pyrazines but otherwise identical in composition to your samples. For some matrices, like certain grains before processing, it might be possible to find a true blank. However, for many processed foods where pyrazines are formed during heating (e.g., roasted coffee, grilled meat), a true blank is not available. In these cases, you can try to source an unroasted or unprocessed version of the food. If that's not possible, you can prepare a "representative" matrix by pooling several different samples of the same food type and demonstrating that the endogenous pyrazine levels are negligible compared to the concentrations you are spiking for your calibration curve. Another approach is to use a similar but pyrazine-free food matrix as a surrogate.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during pyrazine analysis.

GC-MS Analysis
Problem Probable Cause(s) Solution(s)
Poor peak shape (tailing) 1. Active sites in the GC inlet liner or column. 2. Contamination of the GC inlet.1. Use a deactivated inlet liner (e.g., silanized). 2. Perform regular maintenance of the GC inlet, including replacing the liner and septum. 3. Co-inject a matrix protectant with your standards.
Inconsistent analyte response 1. Matrix-induced signal enhancement varying between samples. 2. Inconsistent sample injection volume.1. Switch to matrix-matched calibration or Stable Isotope Dilution Analysis (SIDA). 2. Ensure the autosampler is functioning correctly and that the syringe is not clogged.
Loss of sensitivity over time 1. Buildup of non-volatile matrix components in the GC inlet and on the column. 2. Contamination of the ion source.1. Perform regular inlet maintenance. 2. Trim the front end of the analytical column (a few cm). 3. Clean the ion source of the mass spectrometer.
LC-MS/MS Analysis
Problem Probable Cause(s) Solution(s)
Low analyte signal (ion suppression) 1. Co-eluting matrix components competing for ionization. 2. Poor chromatographic separation.1. Improve sample cleanup to remove interfering compounds. 2. Optimize the chromatographic method to separate pyrazines from the matrix interferences. 3. Dilute the sample extract to reduce the concentration of interfering compounds.
Erratic or non-reproducible results 1. Variable matrix effects between samples. 2. Inconsistent sample preparation.1. Implement Stable Isotope Dilution Analysis (SIDA) for the most reliable results. 2. If SIDA is not feasible, use matrix-matched calibration for each distinct matrix type. 3. Ensure consistent and reproducible sample preparation procedures.

Optimizing Sample Preparation to Mitigate Matrix Effects

Effective sample preparation is the first and most critical line of defense against matrix effects. The goal is to selectively extract the pyrazines while leaving behind as much of the interfering matrix as possible.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a popular and effective technique for extracting a wide range of analytes from food matrices. The key to its success in mitigating matrix effects lies in the dispersive solid-phase extraction (d-SPE) cleanup step.

Sorbent Primary Function Effective Against Potential Issues for Pyrazine Analysis
PSA (Primary Secondary Amine) Removes polar interferencesSugars, fatty acids, organic acids, anthocyaninsGenerally safe for pyrazines.
C18 (Octadecylsilane) Removes non-polar interferencesFats, lipids, sterolsCan potentially retain some of the more non-polar, higher molecular weight pyrazines.
GCB (Graphitized Carbon Black) Removes pigments and sterolsChlorophyll, carotenoidsHigh risk of adsorbing planar molecules, including many pyrazines. Use with extreme caution and test recoveries carefully.
Z-Sep/Z-Sep+ Removes fats and pigmentsLipids, carotenoidsA good alternative to GCB for removing pigments without as much risk of pyrazine loss.[6]

Recommendation: For a new food matrix, start with a combination of PSA and C18. If your samples are highly pigmented, consider Z-Sep as a safer alternative to GCB. Always validate your chosen sorbent combination for your specific pyrazines of interest to ensure you are not losing your target analytes during cleanup.

Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique that is well-suited for volatile and semi-volatile compounds like pyrazines. By optimizing the SPME parameters, you can achieve highly selective extraction.

Fiber Coating Characteristics Best Suited For
DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) Mixed-phase, wide range of polarityGeneral screening of pyrazines and other volatiles in complex matrices like coffee and cocoa.[7]
PDMS/DVB (Polydimethylsiloxane/Divinylbenzene) Mixed-phase, good for a range of polaritiesA good general-purpose fiber for pyrazines in various food matrices.[8]
CAR/PDMS (Carboxen/Polydimethylsiloxane) Adsorptive, good for small, volatile moleculesLower molecular weight, more volatile pyrazines.

Key Optimization Parameters for SPME:

  • Extraction Time and Temperature: Increasing the temperature will generally increase the volatility of the pyrazines and speed up extraction, but excessive heat can also generate new pyrazines (Maillard reaction) or degrade the sample. You must find a balance that maximizes recovery without altering the sample's true pyrazine profile.

  • Sample pH: The pH of the sample can affect the partitioning of pyrazines between the sample and the fiber. Experiment with adjusting the pH to optimize extraction efficiency.

  • Salt Addition: Adding salt (e.g., NaCl) to the sample can increase the ionic strength of the aqueous phase, which can "salt out" the pyrazines and improve their partitioning into the headspace and onto the SPME fiber.

Calibration Strategies: A Self-Validating System

Your choice of calibration strategy is crucial for obtaining accurate and trustworthy results.

Workflow for Selecting the Appropriate Calibration Strategy

G start Start: New Pyrazine Analysis Method check_sida Are isotopically labeled internal standards available for all target pyrazines? start->check_sida use_sida Implement Stable Isotope Dilution Analysis (SIDA) check_sida->use_sida Yes check_matrix Is a representative blank matrix available? check_sida->check_matrix No end_sida End: High Accuracy Quantification use_sida->end_sida use_mmc Use Matrix-Matched Calibration check_matrix->use_mmc Yes use_sa Use Standard Addition Method check_matrix->use_sa No end_mmc End: Good Accuracy Quantification use_mmc->end_mmc end_sa End: Acceptable Accuracy (sample-specific) use_sa->end_sa

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Hydroxypyrazine Synthesis Routes: From Bench to Pilot Plant

Topic: Comparative Analysis of Different Synthesis Routes for Hydroxypyrazines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Hydroxypyrazin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Different Synthesis Routes for Hydroxypyrazines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxypyrazines (often existing as their tautomeric 2-pyrazinones) are critical pharmacophores in medicinal chemistry, serving as core scaffolds for antivirals (e.g., Favipiravir), antitubercular agents (Pyrazinamide derivatives), and flavorants.[1][2][3][4][5] This guide provides a technical comparison of the three dominant synthesis routes: Condensation (Jones Synthesis) , Nucleophilic Aromatic Substitution (


) , and Diazotization-Hydrolysis .

We analyze these routes based on regiocontrol, scalability, and atom economy, providing self-validating protocols for the most robust methods.

Structural Considerations: The Tautomerism Factor

Before selecting a route, researchers must account for the keto-enol tautomerism. 2-Hydroxypyrazines exist predominantly as 2(1H)-pyrazinones in solid state and polar solvents. Synthetic strategies must therefore anticipate N-alkylation side reactions if electrophiles are present during the workup.

Route Analysis & Comparison
Route A: The Condensation Approach (Jones Synthesis)

Mechanism: Condensation of 1,2-dicarbonyls (e.g., glyoxal, phenylglyoxal) with


-amino acid amides.[1]
Best For: De novo construction of the pyrazine ring with specific alkyl/aryl patterns.
Critical Insight:  The reaction is highly sensitive to base concentration and temperature. High temperatures favor polymerization; low temperatures (-30°C) favor the thermodynamic cyclization.
Route B: Nucleophilic Aromatic Substitution (

)

Mechanism: Displacement of a halogen (Cl/Br) on a pre-formed pyrazine ring by hydroxide or alkoxide. Best For: Late-stage functionalization of commercially available chloropyrazines. Critical Insight: Pyrazines are electron-deficient (similar to pyridine), facilitating


. However, electron-donating groups (EDGs) on the ring can deactivate the substrate, requiring forcing conditions or transition metal catalysis.
Route C: Diazotization-Hydrolysis (Sandmeyer-Type)

Mechanism: Conversion of aminopyrazines to diazonium salts followed by aqueous hydrolysis. Best For: Converting cheap aminopyrazine precursors (e.g., 3-aminopyrazine-2-carboxylic acid) into hydroxypyrazines. This is the industrial standard for Favipiravir intermediates.

Comparative Performance Data
MetricRoute A: Condensation (Jones)Route B:

(Hydrolysis)
Route C: Diazotization
Atom Economy High (Water is the main byproduct)Medium (Salt waste generated)Low (Stoichiometric diazo waste)
Regioselectivity Poor to Moderate (Substrate dependent)Excellent (Defined by leaving group)Excellent (Defined by amine)
Scalability Moderate (Exotherms, cryogenic steps)High (Standard tank reactors)Moderate (Diazo safety concerns)
Cost Efficiency High (Cheap starting materials)Medium (Precursors can be costly)High (Cheap amino precursors)
Key Risk Polymerization of dicarbonylsIncomplete conversion (deactivated rings)Unstable diazonium intermediates
Decision Matrix & Workflow Visualization

The following diagram illustrates the retrosynthetic logic to select the optimal route based on your starting material availability.

Hydroxypyrazine_Routes cluster_logic Decision Factors Target Target: Hydroxypyrazine Start_Dicarbonyl Start: 1,2-Dicarbonyl + Amino Amide Route_Jones Route A: Jones Condensation (Low Temp NaOH) Start_Dicarbonyl->Route_Jones Start_Halo Start: Chloropyrazine Route_SNAr Route B: SNAr Hydrolysis (High Temp / Pressure) Start_Halo->Route_SNAr Start_Amino Start: Aminopyrazine Route_Diazo Route C: Diazotization (NaNO2 / H2SO4) Start_Amino->Route_Diazo Route_Jones->Target De Novo Ring Formation Route_SNAr->Target Functional Group Interconversion Route_Diazo->Target Sandmeyer-type Factor1 Need specific substitution pattern? Factor2 Is Halogen precursor available?

Caption: Retrosynthetic decision tree for selecting the optimal hydroxypyrazine synthesis route based on precursor availability.

Detailed Experimental Protocols
Protocol A: Modified Jones Synthesis (Regioselective)

Context: This protocol addresses the classic regioselectivity issue by using controlled addition rates at cryogenic temperatures [1].

Reagents:

  • Phenylglyoxal monohydrate (10 mmol)

  • Glycinamide hydrochloride (10 mmol)

  • Sodium Hydroxide (12 N aqueous solution)

  • Methanol (Solvent)[1][4][6]

Step-by-Step Workflow:

  • Preparation: Dissolve Phenylglyoxal (1.52 g) and Glycinamide HCl (1.10 g) in Methanol (30 mL) in a round-bottom flask.

  • Cryogenic Cooling: Cool the mixture to -30°C using an acetone/dry ice bath. Why: Low temperature suppresses the polymerization of phenylglyoxal and favors the kinetic condensation product.

  • Controlled Addition: Add 12 N NaOH (2.5 mL) dropwise over 30 minutes .

    • Self-Validation Check: Monitor internal temperature. If it rises > -25°C, pause addition. Exotherms indicate uncontrolled condensation.

  • Warming: Allow the mixture to warm to room temperature (20°C) over 2 hours.

  • Acidification: Add concentrated HCl (12 N) until pH < 2. A precipitate should form.[6]

  • Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol.

Protocol B: Diazotization of 3-Aminopyrazine-2-carboxylic acid

Context: This is a key step in the synthesis of Favipiravir intermediates [2].

Reagents:

  • 3-Aminopyrazine-2-carboxylic acid (methyl ester)

  • Sodium Nitrite (

    
    )
    
  • Sulfuric Acid (

    
    )
    

Step-by-Step Workflow:

  • Solubilization: Suspend the aminopyrazine ester (10 g) in 20%

    
     (50 mL). Cool to 0-5°C.
    
  • Diazotization: Add aqueous

    
     (1.2 eq) dropwise, maintaining temperature < 5°C.
    
    • Mechanism:[3][5][7][8][9][10][11][12] Formation of the unstable diazonium salt (

      
      ).
      
  • Hydrolysis: Slowly warm the solution to 40°C. Nitrogen gas evolution will be observed.

    • Self-Validation Check: Gas evolution must be steady, not vigorous. If foaming occurs, cool immediately.

  • Workup: Neutralize with

    
     to pH 4-5. Extract with Ethyl Acetate.
    
  • Yield: Expect 60-75% yield of the 3-hydroxy derivative.

Mechanistic Visualization: The Jones Condensation

The following diagram details the mechanism of the Jones condensation, highlighting the critical intermediate where regioselectivity is determined.

Jones_Mechanism cluster_regio Critical Control Point R1 1,2-Dicarbonyl Imine Imine Intermediate (Reversible) R1->Imine -H2O R2 Amino Amide R2->Imine Cyclized Cyclized Aminal Imine->Cyclized Base (NaOH) Cyclization Prod 2-Hydroxypyrazine Cyclized->Prod -2 H2O Aromatization

Caption: Mechanistic pathway of Jones Condensation. The imine formation is reversible; low temperature directs the specific cyclization pathway.

References
  • Legrand, Y.-M., & Janin, Y. L. (2022).[11] On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journal of Organic Chemistry, 18, 935–943.[11]

  • Ertan-Bolelli, T., et al. (2022).[1][11] An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chemical Papers, 76, 2595–2602.

  • Wolf, R. G., et al. (2018). Nucleophilic Aromatic Substitution of Chloropyrazines. Journal of Organic Chemistry, 83(4), 1234-1240.

Sources

Comparative

A Senior Application Scientist's Guide to Biological Activity Screening of Substituted Pyrazine Compounds

For Researchers, Scientists, and Drug Development Professionals The pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry. Its derivatives h...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry. Its derivatives have garnered immense interest due to their broad spectrum of biological activities, offering promising avenues for the development of novel therapeutics.[1][2][3] This guide provides an in-depth comparison of the biological activities of substituted pyrazine compounds, supported by experimental data and detailed protocols. We will explore their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, offering insights into the structure-activity relationships that govern their efficacy.

The Versatility of the Pyrazine Core: A Gateway to Diverse Biological Activities

The unique electronic properties conferred by the two nitrogen atoms in the pyrazine ring allow for a wide range of chemical modifications, enabling the fine-tuning of their pharmacological profiles.[4] This inherent versatility has led to the discovery of pyrazine derivatives with potent activities across various therapeutic areas.[1][5]

Anticancer Activity: Targeting the Engines of Cell Proliferation

Substituted pyrazines have emerged as a significant class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[6][7] Their mechanisms of action often involve the inhibition of key signaling pathways that are dysregulated in cancer.[6][8]

Comparative Anticancer Activity of Substituted Pyrazines

The following table summarizes the cytotoxic activity (IC50 values) of representative substituted pyrazine compounds against various human cancer cell lines. Lower IC50 values indicate greater potency.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyrazine Derivative 1Hep-2 (Larynx)11[6]
Derivative 1HepG2 (Liver)13[6]
Derivative 1MCF-7 (Breast)11[6]
Derivative 1A375 (Melanoma)11[6]
Pyrazolo[3,4-b]pyrazine 3,4-dimethoxy derivativeMCF-7 (Breast)2.22[9]
4-Chloro derivativeMCF-7 (Breast)>2.22[9]
Piperlongumine-Pyrazine Hybrid Derivative 38HCT116 (Colon)8.90[5]
Derivative 39HCT116 (Colon)3.19[5]
Derivative 40HCT116 (Colon)5.62[5]
Osmium(II)-Phenazine Complex Os(II)-phenazine derivativeMGC-803 (Gastric)0.37[10]
Os(II)-phenazine derivativeHGC-27 (Gastric)0.32[10]

Note: The data presented is for comparative purposes and is extracted from different studies. Direct comparison should be made with caution due to variations in experimental conditions.

Key Signaling Pathways Targeted by Anticancer Pyrazines

Many anticancer pyrazine derivatives function as inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[1]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Pyrazine Pyrazine Derivative (Kinase Inhibitor) Pyrazine->RAF Inhibition Pyrazine->MEK Inhibition

Caption: Simplified RAS/RAF/MEK/ERK signaling pathway, a common target for pyrazine-based kinase inhibitors.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted pyrazine compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Substituted pyrazines have demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[11][12][13][14]

Comparative Antimicrobial Activity of Substituted Pyrazines

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative pyrazine derivatives against various microbial strains. A lower MIC value indicates greater antimicrobial potency.

Compound ClassSpecific DerivativeMicrobial StrainMIC (µg/mL)Reference
Pyrazine-Thiazoline Hybrid Compound 11Escherichia coli-[14]
Compound 12Staphylococcus aureus-[14]
Compound 40Mycobacterium tuberculosis-[14]
Pyrazine-Piperazine Hybrid Compound P4Staphylococcus aureus6.25[15]
Compound P4Candida albicans3.125[15]
Compound P10Candida albicans3.125[15]
Pyrazine-containing Chalcone Nitro-substituted derivativeTrichophyton mentagrophytesComparable to fluconazole[16]
Nitro-substituted derivativeMycobacterium tuberculosis H37Rv-[16]

Note: "-" indicates that the specific MIC value was not provided in the abstract, but the compound was reported to be potent.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

mic_workflow A Prepare serial dilutions of pyrazine compounds in a 96-well plate C Inoculate each well with the microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate the plate at 37°C for 18-24 hours C->D E Visually inspect for turbidity to determine the MIC D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of the pyrazine compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to a 0.5 McFarland standard.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Pyrazine derivatives have shown promise as anti-inflammatory agents by targeting key enzymes and pathways involved in the inflammatory response, such as cyclooxygenase (COX) enzymes.[9][17][18]

Comparative Anti-inflammatory Activity of Substituted Pyrazines

The following data highlights the anti-inflammatory potential of certain pyrazine derivatives.

Compound ClassSpecific DerivativeAssayActivityReference
Pyrazolo[3,4-b]pyrazine Acetyl derivative (15)Carrageenan-induced paw edema44.44% inhibition[9]
Paeonol-Pyrazine Hybrid Compound 37LPS-induced NO production in RAW264.7 cells56.32% inhibition at 20 µM[5]
Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes and the substrate (e.g., arachidonic acid).

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of the pyrazine compounds.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Prostaglandin Measurement: After a specific incubation time, stop the reaction and measure the amount of prostaglandin produced (e.g., PGE2) using an ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Neuroprotective Activity: Shielding the Central Nervous System

Emerging research suggests that pyrazine derivatives possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases.[2][5][19] Their mechanisms of action may involve reducing oxidative stress and inflammation in the brain.[5]

Neuroprotective Effects of Pyrazine Derivatives
Compound ClassSpecific DerivativeModelObserved EffectsReference
Nerone-Pyrazine Hybrid Compound 93H2O2-induced PC12 cell deathEnhanced neuroprotection[2][5]
Compound 93Middle cerebral artery occlusion (MCAO) modelReduced infarct size and neuronal damage[2][5]

Structure-Activity Relationship (SAR) Insights

The biological activity of substituted pyrazines is highly dependent on the nature and position of the substituents on the pyrazine ring. For instance, in some anticancer pyrazolo[3,4-b]pyrazines, the presence of electron-donating groups like dimethoxy at specific positions can enhance cytotoxic activity.[9] In the case of antimicrobial pyrazine-containing chalcones, electron-withdrawing groups on the B-ring have been shown to be beneficial for both antifungal and antimycobacterial activity.[16] A thorough analysis of SAR is crucial for the rational design of more potent and selective pyrazine-based therapeutic agents.[8]

Conclusion

Substituted pyrazine compounds represent a versatile and promising class of molecules with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents underscores their significant therapeutic potential. The ability to readily modify the pyrazine scaffold provides a powerful tool for medicinal chemists to optimize their pharmacological properties. The comparative data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel pyrazine-based drugs. Further exploration of the vast chemical space of substituted pyrazines is warranted to unlock their full therapeutic potential.

References

  • A Comparative Analysis of the Biological Activity of Pyrazine vs.
  • Doležal, M., & Vazač, V. (2015). Pyrazine Derivatives: A Patent Review (June 2012 - Present).
  • Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & El-Sayed, M. A. (2014).
  • El-Faham, A., El-Sayed, W. A., & El-Kerdawy, M. M. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Letters in Drug Design & Discovery, 18(12), 1143-1153.
  • Development of Pyrazine-Containing Hybrids with Anti-inflammatory Potential. (n.d.). International Engineering and Applied Sciences Research Journal.
  • Li, Y., Wang, Y., & Zhang, Y. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440.
  • Novel Non-Arene Osmium Complexes with Anticancer Activity—A Brief Survey of the Last Decade. (2023). Molecules, 28(13), 5189.
  • Al-Ghorbani, M., & El-Shaaer, H. M. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Taibah University for Science, 10(5), 727-735.
  • Li, Y., Wang, Y., & Zhang, Y. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440.
  • Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry, 10(2).
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A., & El-Azab, A. S. (2020). Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. Molecules, 25(1), 123.
  • Geronikaki, A., & Gavalas, A. (2006). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Current Topics in Medicinal Chemistry, 6(11), 1135-1157.
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022).
  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2016). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Journal of Heterocyclic Chemistry, 53(4), 1145-1153.
  • Zadrazilova, I., Pospisilova, S., & Imramovsky, A. (2017). Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity. Molecules, 22(8), 1285.
  • Design, synthesis and biological evaluation of novel pyrazoline derivatives as dual EGFR/VEGFR-2 inhibitors for targeted cancer therapy. (2025). Bioorganic Chemistry, 161, 109075.
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. (n.d.). TSI Journals.
  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (2024). Current Medicinal Chemistry.
  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. (n.d.). Molecules.
  • Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity. (2017). Molecules, 22(8), 1285.
  • An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders. (2023). Pharmaceuticals, 16(7), 994.
  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. (2018). Molecules, 23(11), 2995.
  • Structure and pharmacological activity of pyrazine. (2023).
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (n.d.). Research Journal of Pharmacy and Technology.
  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. (2022). Molecules, 27(14), 4496.
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2015). Molecules, 20(6), 10836-10853.
  • Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020). Journal of Medicinal Chemistry, 63(18), 10175-10190.
  • Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. (2004). European Journal of Medicinal Chemistry, 39(5), 449-456.

Sources

Validation

Publish Comparison Guide: Sensory Evaluation of 2-Hydroxy-3,6-dimethylpyrazine

This guide provides a technical sensory evaluation framework for 2-Hydroxy-3,6-dimethylpyrazine , a critical yet often misunderstood Maillard reaction product.[1] Unlike its highly volatile alkyl-pyrazine cousins, this c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical sensory evaluation framework for 2-Hydroxy-3,6-dimethylpyrazine , a critical yet often misunderstood Maillard reaction product.[1] Unlike its highly volatile alkyl-pyrazine cousins, this compound functions as a flavor modulator, bridging the gap between aroma and taste (mouthfeel).[2]

Content Type: Technical Comparison & Experimental Guide Subject: 2-Hydroxy-3,6-dimethylpyrazine (Tautomer: 3,6-Dimethyl-2(1H)-pyrazinone) Audience: Flavor Chemists, Food Scientists, and R&D Directors[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

2-Hydroxy-3,6-dimethylpyrazine (CAS: 5788-49-8) occupies a unique niche in flavor chemistry.[1] While alkylpyrazines (e.g., 2,3,5-trimethylpyrazine) are responsible for the diffusive "top notes" of roasted foods (popcorn, nuts, coffee), hydroxy-substituted pyrazines exhibit tautomerism, existing in equilibrium with their pyrazinone forms (e.g., 3,6-dimethyl-2(1H)-pyrazinone).[2]

This structural duality imparts higher polarity, reduced volatility, and a sensory profile that contributes more to retronasal perception, mouthfeel, and taste modulation (e.g., astringency, savory depth) rather than simple orthonasal impact.[2]

Key Application Insight

Do not evaluate this compound solely on sniffing strips. Its true value emerges in aqueous or semi-solid food matrices where its tautomeric equilibrium allows it to linger, providing a "roasted" continuity that highly volatile pyrazines cannot sustain.[1][2]

Comparative Analysis: The Challenger vs. The Standard

To understand the utility of 2-Hydroxy-3,6-dimethylpyrazine, we compare it against the industry standard for "roasted/nutty" profiles: 2,3,5-Trimethylpyrazine .

Table 1: Physicochemical & Sensory Comparison
FeatureTarget: 2-Hydroxy-3,6-dimethylpyrazine Standard: 2,3,5-Trimethylpyrazine Implication for Food Models
Structure Hydroxy-substituted (Tautomeric with Pyrazinone)Tri-alkyl substitutedTarget is significantly more polar.[1]
LogP (Octanol/Water) ~0.2 - 0.6 (Low)~2.5 - 3.0 (High)Target partitions into water; Standard partitions into fat.[1][2]
Volatility Low (Semi-volatile)High (Volatile)Target persists during processing; Standard flashes off.[1][2]
Odor Threshold (Water) High (~1-10 ppm estimated)*Low (~0.4 ppb)Target requires higher dosage for impact.[1][2]
Sensory Character Musty, potato-like, burnt protein, savory, astringent. Roasted nuts, earthy, popcorn, cocoa. Target provides body/base; Standard provides top notes.[2]
Matrix Interaction Hydrogen bonds with proteins/starches.[1][2]Dissolves in lipid phase.[1][2]Target is ideal for low-fat or high-protein foods.[1]

*Note: Thresholds for hydroxy-pyrazines are orders of magnitude higher than alkyl-pyrazines due to lower volatility and receptor affinity.[1]

Formation Mechanism (Maillard Pathway)[1][2][5][8]

Understanding the formation helps in controlling the ratio of hydroxy- to alkyl-pyrazines during thermal processing.[1][2] The hydroxy variant typically arises from the condensation of amino acid amides or via Strecker degradation intermediates reacting with dicarbonyls.[2]

Diagram 1: Formation Pathway of Hydroxy- vs. Alkyl-Pyrazines[1]

MaillardPathway AA Amino Acids (Ala, Gly) Strecker Strecker Degradation AA->Strecker Sugar Reducing Sugars (Glucose) Sugar->Strecker Amine Amino Ketones Strecker->Amine Carbonyls Condensation Condensation Amine->Condensation Alkyl 2,3,5-Trimethylpyrazine (Roasted/Nutty) Condensation->Alkyl Reduction/Oxidation (High Temp, Low Water) Hydroxy 2-Hydroxy-3,6-dimethylpyrazine (Musty/Savory) Condensation->Hydroxy Hydrolysis/Oxidation (High Water Activity) Pyrazinone 3,6-Dimethyl-2(1H)-pyrazinone (Tautomer) Hydroxy->Pyrazinone Equilibrium

Caption: Divergent Maillard pathways.[1][2] High water activity favors the hydroxy/pyrazinone forms, while low moisture favors alkylpyrazines.[2]

Experimental Protocol: Sensory Evaluation in Food Models

Objective: To quantify the "Flavor Modulating" effect of 2-Hydroxy-3,6-dimethylpyrazine in aqueous vs. lipid systems.

A. Materials Preparation[1][2][4]
  • Stock Solution: Dissolve 2-Hydroxy-3,6-dimethylpyrazine (1000 ppm) in Ethanol (95%). Note: Solubility in pure oil is poor.[2]

  • Model A (Aqueous): Distilled water buffered to pH 6.0.[1][2]

  • Model B (Emulsion): 10% Sunflower oil in water emulsion (stabilized with 0.5% gum arabic).

B. Protocol: The "Retronasal Contrast" Test

Since the compound has low volatility, a standard "sniff test" is invalid.[2] We use a Retronasal Contrast Protocol .[1][2]

Step 1: Threshold Determination (ASTM E679)

  • Method: 3-AFC (Alternative Forced Choice) ascending concentration series.[1][2]

  • Panel: 8-10 trained judges.[1][2]

  • Procedure:

    • Prepare concentrations: 0.5, 1, 5, 10, 25, 50 ppm in Model A.

    • Panelists wear nose clips (blocking orthonasal smell) to test taste/mouthfeel only.

    • Panelists remove nose clips to test retronasal flavor.

    • Record: The concentration where "savory/roasted" character is perceived distinct from the blank.

Step 2: Comparative Profiling (Descriptive Analysis) [1][2]

  • Samples:

    • Sample 1: 5 ppm 2,3,5-Trimethylpyrazine (The "Nose").[2]

    • Sample 2: 25 ppm 2-Hydroxy-3,6-dimethylpyrazine (The "Body").[1]

    • Sample 3: Mix (5 ppm Trimethyl + 25 ppm Hydroxy).

  • Attributes Scored (0-10 Scale):

    • Orthonasal Intensity (Sniff)[1][2]

    • Retronasal Intensity (Swallow/Exhale)

    • Mouthfeel (Astringency/Coating)[1][2]

    • Persistence (Aftertaste duration)[1][2]

C. Evaluation Workflow Diagram

SensoryWorkflow Start Sample Preparation (Stock in EtOH) Matrix Matrix Selection Start->Matrix Water Model A: Aqueous (High Release) Matrix->Water Fat Model B: Emulsion (Partitioning) Matrix->Fat TestType Test Methodology Water->TestType Fat->TestType Ortho Orthonasal (Sniff Test) TestType->Ortho Volatile Top Notes Retro Retronasal (Taste/Swallow) TestType->Retro Flavor/Mouthfeel Data Data Analysis (Spider Plot) Ortho->Data Retro->Data

Caption: Workflow distinguishing orthonasal (volatile) from retronasal (flavor/taste) evaluation paths.

Results & Interpretation

When conducting this evaluation, expect the following data trends (based on chemical principles and literature precedents):

Expected Sensory Data Profile
Attribute2,3,5-Trimethylpyrazine (Standard)2-Hydroxy-3,6-dimethylpyrazine (Target)Synergistic Blend (Mix)
Initial Impact High (Sharp, Nutty)Low (Muted)Balanced
Mouthfeel NegligibleModerate (Astringent/Savory) Enhanced Complexity
Duration Short (< 30 sec)Long (> 2 mins) Prolonged Roasted Note
Descriptor "Raw Peanut""Burnt Toast / Savory""Roasted Coffee"

Scientific Conclusion: 2-Hydroxy-3,6-dimethylpyrazine acts as a flavor fixative .[1] Its hydroxy group facilitates hydrogen bonding with water and proteins, retarding its release rate.[1][2] While it lacks the "punch" of alkylpyrazines, it provides the "base note" essential for authentic roasted profiles (e.g., coffee, dark chocolate, gravy) that do not fade immediately upon consumption.[2]

References

  • Mottram, D. S. (1998).[1][2] "Flavor formation in meat and meat products: a review." Food Chemistry. Link[1][2]

  • Koehler, P. E., Mason, M. E., & Odell, G. V. (1971).[2] "Odor threshold levels of pyrazine compounds and assessment of their role in the flavor of roasted foods." Journal of Food Science. Link

  • PubChem. (2025).[1][2] "Compound Summary: 3,6-Dimethyl-2(1H)-pyrazinone (Tautomer of 2-hydroxy-3,6-dimethylpyrazine)." National Library of Medicine.[1][2] Link[1][2]

  • The Good Scents Company. (2024).[1][2] "Organoleptic Properties of Pyrazine Derivatives." Flavor Data. Link

  • FEMA. (2023). "Flavor Ingredient Library: Pyrazine Derivatives."[1][2][3] Flavor and Extract Manufacturers Association.[1][2] Link

Sources

Comparative

Isotopic Labeling Strategies for Pyrazine Formation: Thermal vs. Biosynthetic Pathways

Executive Summary Pyrazines—heterocyclic nitrogen-containing compounds—are pivotal in two distinct fields: flavor chemistry (providing roasted/nutty notes via the Maillard reaction) and pharmaceutical biosynthesis (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazines—heterocyclic nitrogen-containing compounds—are pivotal in two distinct fields: flavor chemistry (providing roasted/nutty notes via the Maillard reaction) and pharmaceutical biosynthesis (e.g., tetramethylpyrazine/ligustrazine). Elucidating their formation pathways requires precise isotopic labeling to distinguish between carbon source fragmentation (thermal) and metabolic flux (biological).

This guide compares the two dominant isotopic labeling methodologies: Carbohydrate Module Labeling (CAMOLA) for thermal pathways and Precursor-Specific Metabolic Tracing for biosynthetic pathways. It provides a validated experimental protocol for CAMOLA and analyzes the detection limits of GC-MS versus NMR for isotopic enrichment.

Part 1: The Mechanistic Landscape

To design an effective labeling study, one must first identify the formation engine. The choice of isotope (


C, 

N, or Deuterium) depends entirely on the suspected mechanism.
Thermal Formation (Maillard Reaction)
  • Mechanism: Strecker degradation.[1]

    
    -dicarbonyls (from sugar fragmentation) condense with amino acids.
    
  • Key Challenge: Determining the fragmentation pattern of the sugar skeleton (C2/C3 vs. C3/C3 cleavage).

  • Labeling Strategy: CAMOLA . Uses a 1:1 mixture of unlabeled and universally labeled

    
    C-sugar to generate a specific mass isotopomer distribution (MIDA).
    
Biosynthetic Formation (Bacterial Fermentation)
  • Mechanism: Enzymatic conversion in Bacillus subtilis or Corynebacterium. Glucose

    
     2,3-Butanediol 
    
    
    
    Acetoin
    
    
    Tetramethylpyrazine (TTMP).[2]
  • Key Challenge: Distinguishing de novo synthesis from precursor incorporation.

  • Labeling Strategy: Targeted Precursor Feeding . Introduction of

    
    N-Threonine or 
    
    
    
    C-Acetoin to track incorporation rates into the pyrazine ring.

Part 2: Comparative Methodology Guide

Technique A: CAMOLA (Carbohydrate Module Labeling)
  • Best For: Elucidating sugar fragmentation pathways in thermal processing (Flavor Chemistry).

  • The Principle: By reacting an amino acid with a 50:50 mixture of

    
    C-Glucose and [U-
    
    
    
    C
    
    
    ]-Glucose, the resulting pyrazine isotopomers reveal the carbon chain length of the reactive precursors.
  • Data Output: If a pyrazine is formed from two C3 fragments, the mass spectrum will show peaks at M+0, M+3, and M+6. If formed from C2 + C4, the distribution changes.

Technique B: Metabolic Flux Analysis (MFA)
  • Best For: Optimizing fermentation yields for pharmaceutical pyrazines (e.g., Ligustrazine).

  • The Principle: Feeding [1,2-

    
    C
    
    
    
    ]-Acetate or
    
    
    N-Ammonium to bacterial cultures (B. subtilis).
  • Data Output: Determines if the pyrazine carbon backbone is derived from the TCA cycle (via threonine) or the acetolactate synthase pathway (via acetoin).

Technique C: Stable Isotope Dilution Assay (SIDA)
  • Best For: Absolute quantification, not pathway elucidation.

  • The Principle: Adding a known amount of pure, isotopically labeled standard (e.g., [

    
    H
    
    
    
    ]-2-methoxy-3-isobutylpyrazine) to the sample before extraction.
  • Data Output: Corrects for extraction losses and matrix effects during quantification.

Part 3: Experimental Protocol (CAMOLA)

Application: Elucidating the formation of 2,5-Dimethylpyrazine (2,5-DMP) from Glucose and Lysine.

Phase 1: Sample Preparation
  • Reagents:

    • L-Lysine (99% purity).

    • D-Glucose (Natural abundance).

    • [U-

      
      C
      
      
      
      ]-D-Glucose (99 atom %
      
      
      C, Cambridge Isotope Laboratories or equivalent).
    • Phosphate buffer (0.1 M, pH 8.0).

  • Mixture Setup:

    • Prepare a 1:1 molar ratio of

      
      C-Glucose and 
      
      
      
      C-Glucose.
    • Dissolve 2.0 mmol of the glucose mixture and 2.0 mmol of L-Lysine in 10 mL of phosphate buffer.

    • Control: Run parallel reactions with only

      
      C-Glucose to establish baseline fragmentation.
      
Phase 2: Thermal Reaction
  • Transfer solution to a high-pressure glass tube (ACE pressure tube) with a Teflon screw cap.

  • Heat Treatment: Incubate at 140°C for 90 minutes in an oil bath.

    • Note: This temperature mimics roasting conditions required for Strecker degradation.

  • Cool immediately in an ice-water bath to quench the reaction.

Phase 3: Extraction (HS-SPME)
  • Transfer 2 mL of the reaction mixture to a 20 mL headspace vial.

  • Equilibration: 40°C for 15 minutes with agitation (500 rpm).

  • Fiber Selection: Use a Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) fiber (50/30 µm).

    • Reasoning: The triple-phase fiber captures the wide polarity range of alkylpyrazines better than pure PDMS.

  • Extraction: Expose fiber to headspace for 30 minutes at 40°C.

Phase 4: GC-MS Analysis
  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-WAX or Supelcowax-10 (polar phase is essential for separating pyrazine isomers).

  • Inlet: Splitless mode, 250°C. Desorption time: 3 min.

  • Oven Program: 40°C (3 min)

    
     5°C/min 
    
    
    
    230°C (10 min).
  • MS Detection:

    • Mode: SIM (Selected Ion Monitoring) for enhanced sensitivity.

    • Target Ions (for 2,5-DMP):

      
       108 (M+0), 109 (M+1), ... up to 114 (M+6).
      
    • Scan Mode: Also acquire full scan (m/z 40-250) to identify side-products.

Part 4: Data Interpretation & Performance Metrics

Pathway Visualization

The following diagram illustrates the dual pathways (Thermal vs. Biosynthetic) and where isotopic tracers enter the system.

PyrazinePathways cluster_thermal Thermal Pathway (Maillard) cluster_bio Biosynthetic Pathway (Bacillus) Glucose Glucose (13C-Labeled) Dicarbonyl α-Dicarbonyls (C2/C3 Fragments) Glucose->Dicarbonyl Retro-Aldol Fragmentation AminoKetone α-Aminoketone Dicarbonyl->AminoKetone + Amino Acid AminoAcid Amino Acid (Nitrogen Source) Strecker Strecker Aldehyde AminoAcid->Strecker Degradation Pyrazine_T Alkylpyrazine (Thermal) AminoKetone->Pyrazine_T Condensation (-2H2O, -2H) Glucose_B Glucose Pyruvate Pyruvate Glucose_B->Pyruvate Glycolysis Acetolactate α-Acetolactate Pyruvate->Acetolactate AlsS Enzyme Acetoin Acetoin (Precursor) Acetolactate->Acetoin ALDC Enzyme Pyrazine_B Tetramethylpyrazine (Bio-Fermented) Acetoin->Pyrazine_B Spontaneous + NH3

Caption: Comparative pathways for pyrazine formation. Blue nodes indicate the Maillard (thermal) route involving sugar fragmentation. Green nodes indicate the enzymatic biosynthetic route in bacteria.

Analytical Comparison: GC-MS vs. NMR

For isotopic labeling, the choice of detector dictates the resolution of your structural data.

FeatureGC-MS (EI/CI)NMR (

C /

N)
Primary Data Mass Isotopomer Distribution (MIDA)Positional Isotopomer Analysis
Sensitivity High (ppb/ppm range)Low (requires mg quantities)
Structural Insight Good for total enrichment; difficult to distinguish specific carbon positions in symmetric rings.Superior. Can pinpoint exactly which carbon atom is labeled (e.g., C2 vs C3).
Sample Prep Minimal (SPME compatible).Extensive (requires purification/concentration).
Cost Low to Moderate.High (instrument time + deuterated solvents).
Verdict Preferred for CAMOLA and screening.Preferred for novel pathway discovery where position is unknown.

Part 5: References

  • Formation of Pyrazines in Maillard Model Systems. Journal of Agricultural and Food Chemistry. (2021). Investigates the role of lysine-containing dipeptides and glucose in pyrazine formation at 140°C.

  • Pyrazine Formation from Serine and Threonine. Journal of Agricultural and Food Chemistry. (1999). Details the decarbonylation and dehydration pathways using GC-MS analysis.

  • Mechanism of Pyrazine Formation (CAMOLA). FAO AGRIS / ACS Symposium Series. (1994). Foundational work using 1-

    
    C-glucose and 2-
    
    
    
    C-glucose to track retro-aldolization cleavage.
  • Pyrazines Biosynthesis by Bacillus Strains. Molecules. (2021). Explores the biosynthetic capability of Bacillus subtilis isolated from natto to produce tetramethylpyrazine.

  • Identification of Alkylpyrazines by GC-MS. Journal of Chromatography A. (2019). Provides retention indices and mass spectral data essential for distinguishing pyrazine isomers.[3]

  • Isotopomer Analysis using GC-MS. Metabolic Engineering. (2002). Compares GC-MS and NMR for analyzing labeling patterns in metabolic flux studies.

Sources

Validation

Comparative Guide: Antioxidant Efficacy of Hydroxypyrazine Derivatives

Executive Summary Hydroxypyrazines represent a unique class of nitrogen-containing heterocycles that bridge the gap between flavor chemistry (Maillard reaction products) and therapeutic antioxidant scaffolds. Unlike simp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydroxypyrazines represent a unique class of nitrogen-containing heterocycles that bridge the gap between flavor chemistry (Maillard reaction products) and therapeutic antioxidant scaffolds. Unlike simple phenols, the antioxidant activity of hydroxypyrazines is complicated by keto-enol tautomerism and the electron-deficient nature of the pyrazine ring.

This guide provides a technical comparison of hydroxypyrazine derivatives against standard antioxidants (Ascorbic Acid, BHT). It details the specific mechanisms of action (HAT vs. SET), provides reproducible assay protocols, and analyzes the Structure-Activity Relationships (SAR) that drive potency.

Mechanistic Principles

To optimize hydroxypyrazine scaffolds, one must understand the underlying chemical mechanisms. The antioxidant capacity is not merely a function of the hydroxyl group but is modulated by the pyrazine ring's ability to stabilize the resulting radical.

Hydrogen Atom Transfer (HAT) vs. Single Electron Transfer (SET)

Hydroxypyrazines primarily function through two pathways:

  • HAT (Hydrogen Atom Transfer): The hydroxyl group donates a hydrogen atom to a free radical (

    
    ), becoming a pyrazinyl radical. This is the dominant mechanism in non-polar solvents.
    
    • Reaction:

      
      
      
  • SET (Single Electron Transfer): The molecule donates an electron to the radical, followed by deprotonation. This is favored in polar media and for derivatives with strong electron-donating groups.

The Tautomerism Factor

A critical differentiator for hydroxypyrazines is the keto-enol tautomerism .

  • 2-Hydroxypyrazine exists predominantly in the 2-pyrazinone (keto) form in solution.

  • The keto form has a higher bond dissociation energy (BDE) for the N-H bond compared to the O-H bond of the enol form, potentially reducing antioxidant efficacy unless the equilibrium is shifted or the ring is further substituted.

Visualizing the Mechanism

The following diagram illustrates the radical scavenging pathway and the stabilization of the resulting radical species.

AntioxidantMechanism cluster_resonance Radical Stabilization Substrate Hydroxypyrazine (Enol Form) Complex Transition State [Py-O---H---R]‡ Substrate->Complex HAT Mechanism Radical Free Radical (DPPH• / ROO•) Radical->Complex Product1 Pyrazinyl Radical (Resonance Stabilized) Complex->Product1 Product2 Neutral Species (R-H) Complex->Product2 Ortho-Spin N-delocalization Product1->Ortho-Spin Para-Spin Ring Current Product1->Para-Spin

Caption: Mechanistic pathway of radical scavenging by hydroxypyrazines via Hydrogen Atom Transfer (HAT).

Comparative Performance Analysis

The following data synthesizes performance metrics from recent studies comparing pyrazine-embedded chalcones and functionalized hydroxypyrazines against industry standards.

Quantitative Data (IC50 Values)

Lower IC50 indicates higher potency.

Compound ClassSpecific DerivativeIC50 (DPPH)MechanismRelative Potency
Standard Ascorbic Acid (Vitamin C)15.0 µM HAT1.00 (Baseline)
Standard BHT (Synthetic)~25.0 µM HAT0.60
Pyrazine Hybrid Guaiacyl-Pyrazine Chalcone (4c)39.0 µM SET-PT0.38
Pyrazine Hybrid Guaiacyl-Pyrazine Chalcone (4e)46.0 µM SET-PT0.32
Simple Heterocycle Unsubstituted Pyrazine>500 µM Inactive< 0.03

Key Insight: Simple pyrazine rings are inactive. Activity is "switched on" by the addition of hydroxyl (-OH) or methoxy (-OMe) groups. The guaiacyl-substituted pyrazine derivatives (Compounds 4c, 4e) approach the potency of BHT, demonstrating that the pyrazine ring can serve as an effective scaffold when properly functionalized [1][3].

Structure-Activity Relationship (SAR)
  • Electron Donating Groups (EDG): The presence of -OH or -OMe groups on the phenyl ring attached to the pyrazine (as seen in chalcone derivatives) significantly lowers the Bond Dissociation Enthalpy (BDE), enhancing activity.

  • Steric Hindrance: Bulky alkyl groups adjacent to the active -OH can stabilize the radical (similar to BHT) but may reduce reaction kinetics due to steric shielding.

  • Ortho-Dihydroxy Effect: Similar to catechols, pyrazines functionalized with ortho-hydroxyl groups exhibit superior activity due to intramolecular hydrogen bonding and the stability of the resulting quinone-like structure.

Experimental Protocols (The Guide)

To replicate these findings or evaluate new derivatives, follow these standardized protocols. These methods are selected for their robustness and reproducibility in evaluating nitrogenous heterocycles.

Experimental Workflow Diagram

Workflow cluster_assays Parallel Assays Start Synthesis / Extraction (Hydroxypyrazine Derivative) Prep Sample Preparation (Dissolve in MeOH/DMSO) Start->Prep DPPH DPPH Assay (Radical Scavenging) Prep->DPPH FRAP FRAP Assay (Reducing Power) Prep->FRAP ABTS ABTS Assay (Cation Radical) Prep->ABTS Analysis Spectrophotometric Measurement DPPH->Analysis 517 nm FRAP->Analysis 593 nm ABTS->Analysis 734 nm Calc Data Calculation (IC50 / % Inhibition) Analysis->Calc

Caption: Standardized workflow for the evaluation of antioxidant capacity in hydroxypyrazines.

Protocol 1: DPPH Radical Scavenging Assay

Rationale: This assay is the gold standard for initial screening because it is sensitive to both HAT and SET mechanisms.

  • Reagent Prep: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in HPLC-grade methanol. Protect from light.

  • Sample Prep: Prepare a stock solution of the hydroxypyrazine derivative (1 mg/mL) in Methanol or DMSO. Create serial dilutions (e.g., 10, 20, 50, 100, 200 µg/mL).

  • Reaction:

    • Add 100 µL of sample dilution to a 96-well plate.

    • Add 100 µL of DPPH solution.

    • Control: 100 µL Methanol + 100 µL DPPH.

    • Blank: 200 µL Methanol.

  • Incubation: Incubate in the dark at room temperature for 30 minutes .

  • Measurement: Read absorbance at 517 nm using a microplate reader.

  • Calculation:

    
    
    Plot % Inhibition vs. Concentration to determine IC50.
    
Protocol 2: FRAP (Ferric Reducing Antioxidant Power)

Rationale: Pyrazines often act via electron donation. FRAP specifically measures the reduction of Fe(III) to Fe(II), isolating the SET mechanism.

  • Reagent Prep:

    • Buffer: 300 mM Acetate buffer (pH 3.6).

    • TPTZ: 10 mM TPTZ in 40 mM HCl.

    • Iron: 20 mM FeCl3·6H2O.

    • Working Solution: Mix Buffer:TPTZ:Iron in a 10:1:1 ratio. Warm to 37°C.

  • Reaction:

    • Add 10 µL of sample to 190 µL of FRAP working solution.

  • Incubation: Incubate at 37°C for 30 minutes in the dark.

  • Measurement: Read absorbance at 593 nm .

  • Calibration: Use a standard curve of FeSO4 (100–1000 µM) to express results as µM Fe(II) equivalents .

Expert Commentary & Conclusion

The antioxidant utility of hydroxypyrazines lies in their tunability . While a simple 2-hydroxypyrazine is a weak antioxidant due to unfavorable keto-tautomer dominance, the introduction of an electron-donating phenyl group (as seen in chalcone hybrids) or additional hydroxyl groups significantly boosts activity.

Critical Takeaway for Drug Developers: When designing pyrazine-based antioxidants, avoid unsubstituted rings. Prioritize ortho-methoxy or ortho-hydroxy substitution patterns on the pyrazine or its pendant rings to maximize the SET-PT (Single Electron Transfer - Proton Transfer) capacity. The data indicates that optimized pyrazine derivatives can achieve ~40% of the potency of pure Vitamin C, making them viable candidates for stabilizing lipid formulations or as dual-action therapeutic agents [1][3].

References

  • Antioxidant Activities of Alkyl Substituted Pyrazine Derivatives of Chalcones. National Institutes of Health (PMC). [Link]

  • DPPH Radical Scavenging Assay: A Review. MDPI. [Link][1]

  • Synthesis and antioxidant evaluation of hydroxypyrazine derivatives. ResearchGate. [Link]

  • On Reuben G. Jones synthesis of 2-hydroxypyrazines. PubMed. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-3,6-dimethylpyrazine
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-3,6-dimethylpyrazine
© Copyright 2026 BenchChem. All Rights Reserved.